KPT-276
説明
Structure
3D Structure
特性
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAWRDHMUSLMM-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of KPT-276: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-276 is a novel, orally bioavailable small molecule that belongs to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. It exerts its potent anti-cancer effects by targeting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). XPO1 is a crucial nuclear transport protein responsible for shuttling a wide array of cargo proteins, including key tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. In many hematological malignancies and solid tumors, XPO1 is overexpressed, leading to the inappropriate export and functional inactivation of TSPs, thereby promoting cancer cell survival and proliferation. This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, leading to its irreversible inhibition. This blockade results in the nuclear retention and accumulation of TSPs, which can then execute their anti-cancer functions, ultimately leading to cell cycle arrest and apoptosis in malignant cells.
Core Mechanism: Inhibition of XPO1-Mediated Nuclear Export
The primary mechanism of action of this compound is the specific and irreversible inhibition of XPO1. This inhibition disrupts the normal nuclear export process, leading to the nuclear accumulation of various proteins that are critical for cell cycle regulation and tumor suppression.
Key Downstream Effects:
-
Nuclear Retention of Tumor Suppressor Proteins: By blocking XPO1, this compound forces the accumulation of major TSPs such as p53, p21, and FOXO in the nucleus. This nuclear retention enhances their tumor-suppressive activities.
-
Cell Cycle Arrest: The nuclear accumulation of cell cycle regulators, including p21 and p27, leads to a halt in the cell cycle, primarily at the G1/S checkpoint.[1] This prevents cancer cells from progressing through the division cycle.
-
Induction of Apoptosis: The restoration of nuclear TSP function, coupled with the downregulation of oncogenic proteins, triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
-
Downregulation of Oncoproteins: this compound has been shown to downregulate the expression of key oncoproteins, including c-MYC, CDC25A, and BRD4.[2][3] This further contributes to its anti-proliferative and pro-apoptotic effects.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated across a range of cancer models, particularly in hematological malignancies like multiple myeloma.
In Vitro Efficacy: Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Multiple Myeloma | ||||
| MM.1S | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 | [1] |
| OPM2 | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 | [1] |
| U266 | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 | |
| RPMI-8226 | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 | |
| Melanoma | ||||
| A375 | Melanoma | 320.6 | 72 | |
| CHL-1 | Melanoma | 3879.4 | 72 |
In Vitro Efficacy: Apoptosis and Cell Cycle Arrest in Multiple Myeloma
| Cell Line | Effect | Quantitative Data | Treatment Conditions | Reference |
| MM.1S | Cell Cycle Arrest | Increase in G1 phase from 31% (control) to 45-55% (treated) | 24 hours | |
| MM.1S | Cell Cycle Arrest | Decrease in S phase from 21.5% (control) to 7-8.5% (treated) | 24 hours | |
| Primary MM Patient Samples | Apoptosis | Increased Annexin V staining in CD138+ cells | 48 hours |
In Vivo Efficacy: Multiple Myeloma Xenograft Models
| Mouse Model | Treatment Regimen | Key Findings | Reference |
| MM.1S Xenograft (Athymic NCr-nu/nu mice) | Not specified | Significant decrease in tumor volume. | |
| Vk*MYC Transgenic MM Model | Not specified | Reduction in monoclonal spikes. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.
-
Drug Treatment: After 24 hours of incubation, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle control, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., c-MYC, CDC25A, BRD4, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Caption: Logical relationship of this compound's effects.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
KPT-276: A Selective Inhibitor of Nuclear Export (SINE) for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-276 is a potent, orally bioavailable small molecule that belongs to the class of Selective Inhibitors of Nuclear Export (SINE). It functions by selectively and irreversibly binding to the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is overexpressed in a variety of hematological and solid malignancies and is responsible for the nuclear export of numerous tumor suppressor proteins (TSPs) and growth regulators. By inhibiting CRM1, this compound forces the nuclear retention and functional activation of these critical proteins, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth. This technical guide provides a comprehensive overview of the structure, function, and preclinical activity of this compound, including detailed experimental protocols and a summary of its impact on key signaling pathways.
Structure and Physicochemical Properties
This compound, with the chemical formula C₁₆H₁₀F₈N₄O, is a trifluoromethyl phenyl triazole derivative.[3][4] Its structure is designed for high affinity and specific covalent binding to the cysteine 528 residue in the cargo-binding pocket of CRM1.
| Property | Value | Reference |
| Chemical Name | (2Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | [4] |
| CAS Number | 1421919-75-6 | |
| Molecular Formula | C₁₆H₁₀F₈N₄O | |
| Molecular Weight | 426.26 g/mol | |
| Appearance | Solid | |
| Oral Bioavailability | Yes |
Mechanism of Action
This compound's primary mechanism of action is the selective and irreversible inhibition of CRM1/XPO1. CRM1 is the primary mediator of nuclear export for a wide range of cargo proteins, including key tumor suppressors like p53, p21, p27, and FOXO proteins, as well as the inhibitor of NF-κB, IκB. In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs in the cytoplasm.
By covalently binding to the Cys528 residue within the nuclear export signal (NES)-binding groove of CRM1, this compound physically blocks the binding of cargo proteins, effectively trapping TSPs within the nucleus. This nuclear sequestration restores their tumor-suppressive functions, leading to the induction of apoptosis and cell cycle arrest in malignant cells.
Caption: Mechanism of Action of this compound.
Function and Preclinical Activity
Preclinical studies have demonstrated the potent anti-cancer activity of this compound across a range of hematological malignancies and solid tumors.
In Vitro Efficacy
This compound has shown significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 | ~100-500 nM | |
| Multiple Myeloma Cell Lines (Panel of 12) | Multiple Myeloma (MM) | MTT Assay | IC50 | Median ~160 nM | |
| Mantle Cell Lymphoma (MCL) Cell Lines | Mantle Cell Lymphoma | Cell Viability | Growth Inhibition | Significant | |
| A375 | Melanoma | MTS Assay | IC50 | 320.6 nM | |
| CHL-1 | Melanoma | MTS Assay | IC50 | 3879.4 nM |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity and survival benefits in various preclinical xenograft models.
Table 2: In Vivo Activity of this compound in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| MV4-11 Xenograft (NSG mice) | Acute Myeloid Leukemia (AML) | 150 mg/kg, oral gavage, 3 times/week | Significantly prolonged survival and reduced leukemic burden | |
| MM.1S Xenograft (Athymic NCr-nu/nu mice) | Multiple Myeloma (MM) | 150 mg/kg, oral gavage, 3 days/week for 3 weeks | Significant decrease in tumor volume | |
| Vk*MYC Transgenic Mice | Multiple Myeloma (MM) | Not specified | Reduced monoclonal spikes | |
| MCL-bearing SCID mice | Mantle Cell Lymphoma (MCL) | Not specified | Significantly suppressed tumor growth without severe toxicity |
Key Signaling Pathways Affected
By inhibiting CRM1-mediated nuclear export, this compound modulates several critical signaling pathways implicated in cancer cell survival and proliferation.
p53 Tumor Suppressor Pathway
This compound forces the nuclear retention of the p53 tumor suppressor protein. In the nucleus, p53 can activate the transcription of genes involved in apoptosis and cell cycle arrest, thereby exerting its potent anti-tumor effects.
Caption: this compound and the p53 Pathway.
NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its activity is tightly regulated by the inhibitor of κB (IκB). CRM1 mediates the nuclear export of IκB. By blocking this export, this compound leads to the nuclear accumulation of IκB, which in turn sequesters NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from Schmidt J, et al. Leukemia. 2013.
-
Cell Plating: Seed human myeloma cell lines (e.g., KMS11, OPM1, H929) in 96-well microplates at a density of 2 x 10⁵ cells/mL in 50 µL of RPMI medium supplemented with 5% fetal bovine serum, 1 mM L-glutamine, and 1% penicillin/streptomycin.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 15.625 nM to 1000 nM.
-
Treatment: Add 50 µL of the diluted this compound solution or vehicle control (DMSO in culture medium) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Lysis and Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Caption: Experimental Workflow for Cell Viability Assay.
Apoptosis (Annexin V) Assay
This protocol is adapted from Ranganathan P, et al. Blood. 2012.
-
Cell Treatment: Treat AML cells (e.g., MV4-11) with the desired concentration of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is adapted from Schmidt J, et al. Leukemia. 2013.
-
Cell Lysis: Treat MM.1S or OCI-MY5 cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, CDC25A, BRD4, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol is adapted from Ranganathan P, et al. Blood. 2012.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).
-
Tumor Cell Implantation: Inject 5 x 10⁶ MV4-11 human AML cells intravenously into the tail vein of each mouse.
-
Treatment Initiation: One week after tumor cell injection, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at a dose of 150 mg/kg via oral gavage three times a week. The control group receives the vehicle.
-
Monitoring: Monitor the mice for signs of toxicity, body weight, and tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells).
-
Endpoint: Continue the treatment and monitoring until a predefined endpoint is reached (e.g., significant tumor burden in the control group or signs of morbidity).
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and compare tumor growth between the groups.
Conclusion
This compound is a promising preclinical candidate that targets a fundamental and frequently dysregulated cellular process in cancer. Its ability to selectively inhibit CRM1/XPO1 leads to the nuclear retention and functional restoration of multiple tumor suppressor proteins, resulting in potent anti-tumor activity in a variety of cancer models. The detailed structural, functional, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for cancer. Further clinical investigation of this compound and other SINE compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of nuclear export (SINE) as novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Nuclear Export Proteins in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
KPT-276: A Technical Guide to its Discovery, Preclinical Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-276 is a potent, orally bioavailable, small-molecule selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1 or CRM1). This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of this compound. It details the mechanism of action, summarizes key preclinical efficacy and safety data, and provides detailed experimental protocols for the studies cited. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and development.
Introduction: The Discovery of this compound
This compound was developed as a second-generation Selective Inhibitor of Nuclear Export (SINE), emerging from lead optimization of its predecessor, KPT-185.[1][2] While KPT-185 demonstrated potent in vitro activity against various cancer cell lines, its utility in vivo was limited by suboptimal pharmacokinetic properties. This compound was designed to retain the potent and specific CRM1 inhibitory activity of KPT-185 while possessing superior oral bioavailability and an improved pharmacokinetic profile, making it suitable for in vivo studies.[1]
This compound shares a trifluoromethyl phenyl triazole scaffold with other SINE compounds, including KPT-185 and the clinically approved drug Selinexor (KPT-330).[3] The key structural feature of these compounds is their ability to covalently bind to the cysteine residue (Cys528) in the cargo-binding pocket of CRM1, leading to irreversible inhibition of its function.[3]
Mechanism of Action: Targeting Nuclear Export
Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein responsible for the transport of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. In many cancers, CRM1 is overexpressed, leading to the increased export and subsequent functional inactivation of TSPs such as p53, p21, and FOXO proteins. This aberrant nuclear export is a key mechanism of oncogenesis.
This compound functions by selectively and irreversibly binding to CRM1, thereby blocking the nuclear export of these critical TSPs. The forced nuclear retention and accumulation of TSPs leads to the reactivation of their tumor-suppressive functions, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity across a broad range of hematological and solid tumor cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 100-500 | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 100-500 | |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | 100-500 | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 100-500 | |
| KG1a | Acute Myeloid Leukemia (AML) | 100-500 | |
| THP-1 | Acute Myeloid Leukemia (AML) | 100-500 | |
| MM.1S | Multiple Myeloma (MM) | ~160 (median for 12 HMCLs) | |
| Z-138 | Mantle Cell Lymphoma (MCL) | - |
Table 2: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 320.6 | |
| CHL-1 | Melanoma | 3879.4 |
In Vivo Efficacy
The antitumor activity of this compound has been evaluated in several xenograft models of human cancers.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Mouse Model | Dosing Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 Xenograft | 150 mg/kg, oral | Increased survival, reduced spleen weight and WBC count | |
| Mantle Cell Lymphoma (MCL) | Z-138 Xenograft | 75 or 150 mg/kg, oral, 5x/week | Significant reduction in tumor growth | |
| Multiple Myeloma (MM) | MM.1S Xenograft | Oral gavage, 3 days/week | Significant decrease in tumor volume | |
| Multiple Myeloma (MM) | Vk*MYC Transgenic | 150 mg/kg, oral, 3 days/week for 3 weeks | Reduced monoclonal spikes by an average of 57% | |
| Melanoma | A375 Xenograft | Oral administration | Significant inhibition of tumor growth | |
| Melanoma | CHL-1 Xenograft | Oral administration | Significant inhibition of tumor growth |
Downstream Signaling Effects
Inhibition of CRM1 by this compound leads to the nuclear retention of key regulatory proteins, resulting in the modulation of critical signaling pathways involved in cancer cell proliferation and survival.
p53 and Cell Cycle Arrest
By preventing the nuclear export of the tumor suppressor protein p53, this compound treatment leads to its accumulation in the nucleus. This results in the transcriptional activation of p53 target genes, such as p21, which induces cell cycle arrest, primarily at the G1 phase.
c-MYC and BRD4 Downregulation
Studies in multiple myeloma have shown that this compound downregulates the expression of the oncoprotein c-MYC and Bromodomain-containing protein 4 (BRD4). BRD4 is a key transcriptional co-activator of c-MYC. The downregulation of both proteins contributes to the anti-proliferative effects of this compound.
Experimental Protocols
In Vitro Cell Viability (MTS Assay)
This protocol is a generalized procedure based on standard MTS assay methodologies.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 40 nM to 10240 nM.
-
Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Mouse Model
This protocol is a generalized procedure for evaluating the in vivo efficacy of this compound.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a vehicle solution (e.g., 0.6% w/v Pluronic F-68 and 0.6% w/v PVP K-29/32).
-
Administer this compound orally via gavage at the desired dose and schedule (e.g., 75 or 150 mg/kg, 3-5 times per week). The control group receives the vehicle only.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare tumor growth between the treated and control groups to determine the antitumor efficacy of this compound.
-
Clinical Development Perspective
While this compound has demonstrated significant promise in preclinical studies, its direct clinical development has been limited. Instead, a close analog, Selinexor (KPT-330), has progressed through extensive clinical trials and has received regulatory approval for the treatment of certain hematological malignancies. The clinical data for Selinexor provides strong validation for the therapeutic potential of targeting CRM1 with SINE compounds and serves as a crucial benchmark for the continued development of this class of inhibitors. A Phase I clinical trial of an analog of this compound in patients with advanced hematological malignancies has been reported (NCT01607892), further underscoring the translational potential of this therapeutic approach.
Conclusion
This compound is a potent and orally bioavailable selective inhibitor of CRM1 with significant preclinical activity against a variety of cancers. Its mechanism of action, centered on the nuclear retention and reactivation of tumor suppressor proteins, represents a compelling strategy for cancer therapy. The extensive preclinical data for this compound, coupled with the clinical success of its analog Selinexor, highlights the therapeutic promise of CRM1 inhibition. Further research and development of this compound and other SINE compounds are warranted to fully realize their potential in the treatment of cancer.
References
An In-Depth Technical Guide to KPT-276 and its Target Protein CRM1/XPO1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of KPT-276, a selective inhibitor of nuclear export (SINE), and its molecular target, Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This compound is an orally bioavailable compound that has demonstrated significant preclinical anti-cancer activity across a range of hematological and solid tumors. This document details the mechanism of action of this compound, summarizes key quantitative preclinical data, provides detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows involved.
Introduction to CRM1/XPO1
CRM1/XPO1 is a key nuclear export protein responsible for the translocation of a wide array of cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] This process is essential for normal cellular function. In many cancer types, CRM1 is overexpressed, leading to the increased export and subsequent functional inactivation of TSPs in the cytoplasm, thereby promoting oncogenesis.[2] This makes CRM1 a compelling therapeutic target in oncology.
This compound: A Selective Inhibitor of Nuclear Export (SINE)
This compound is a potent, orally bioavailable small molecule that selectively and irreversibly inhibits CRM1/XPO1.[3] By binding to a critical cysteine residue (Cys528) in the cargo-binding groove of CRM1, this compound blocks the nuclear export of cargo proteins, leading to their accumulation in the nucleus.[3] This nuclear retention restores the tumor-suppressive functions of these proteins, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CRM1/XPO1-mediated nuclear export. This leads to the nuclear accumulation and functional restoration of key tumor suppressor proteins.
Downstream effects of CRM1/XPO1 inhibition by this compound include the downregulation of oncogenic proteins such as c-MYC, CDC25A, and BRD4.
Quantitative Preclinical Data
In Vitro Efficacy: IC50 Values
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| A375 | Melanoma | 320.6 | |
| CHL-1 | Melanoma | 3879.4 | |
| OCI-MY5 | Multiple Myeloma | ~15 | |
| MM1.S | Multiple Myeloma | ~15 | |
| 11 HMCLs (median) | Multiple Myeloma | ~160 | |
| MV4-11 | Acute Myeloid Leukemia | 100-500 | |
| Kasumi-1 | Acute Myeloid Leukemia | 100-500 | |
| OCI/AML3 | Acute Myeloid Leukemia | 100-500 | |
| MOLM-13 | Acute Myeloid Leukemia | 100-500 | |
| KG1a | Acute Myeloid Leukemia | 100-500 | |
| THP-1 | Acute Myeloid Leukemia | 100-500 | |
| Z-138 | Mantle Cell Lymphoma | Not specified | |
| H1975 | Non-Small Cell Lung Cancer | Not specified | |
| GBM cell lines | Glioblastoma | Dose-responsive growth inhibition |
In Vivo Efficacy: Xenograft Models
This compound has shown significant tumor growth inhibition in various xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Mantle Cell Lymphoma | Z-138 SCID mouse | 75 mg/kg or 150 mg/kg, oral, 5x/week | Statistically significant reduction in tumor growth (p < 0.001) | |
| Non-Small Cell Lung Cancer | H1975 NOD-SCID mouse | 100 mg/kg, oral, 3x/week for 3 weeks | Statistically significant suppression of tumor growth (P<0.05) | |
| Multiple Myeloma | MM1.S xenograft | Not specified | 40% decrease in tumor volume within 12 days | |
| Glioblastoma | Murine orthotopic patient-derived xenografts | Not specified | Decreased tumor growth and prolonged survival |
Pharmacokinetic Parameters
This compound is characterized by its oral bioavailability. Detailed pharmacokinetic parameters from preclinical studies are summarized below.
| Species | Dose | Route | Cmax | Tmax | Bioavailability (%) | Citation |
| Rat | 2 mg/kg | Oral | - | - | - | |
| Mouse | 10 mg/kg | Oral | - | - | - | |
| Rat | - | IV | - | - | - | |
| Mouse | - | IV | - | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation in response to this compound using a standard MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Western Blotting
This protocol describes the detection of protein expression levels (e.g., CRM1, p53, c-MYC) in cells treated with this compound.
Methodology:
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
CRM1/XPO1-Mediated Nuclear Export Pathway
The following diagram illustrates the canonical CRM1/XPO1-mediated nuclear export pathway.
Conclusion
This compound represents a promising therapeutic agent that targets the fundamental cellular process of nuclear export, which is frequently dysregulated in cancer. Its ability to restore the function of tumor suppressor proteins provides a powerful mechanism to induce cancer cell death. The preclinical data strongly support its continued investigation and development as a novel anti-cancer therapy. This guide provides a foundational resource for researchers and drug development professionals working with this compound and other CRM1/XPO1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: KPT-276 Activity in Mantle Cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical activity of KPT-276, an orally bioavailable selective inhibitor of nuclear export (SINE), in mantle cell lymphoma (MCL) models. This compound functions by targeting Exportin 1 (XPO1/CRM1), a key nuclear export protein. In various cancers, including MCL, XPO1 is overexpressed and mediates the transport of tumor suppressor proteins from the nucleus to the cytoplasm, rendering them inactive. By blocking XPO1, this compound effectively traps these tumor suppressors in the nucleus, leading to cell cycle arrest and apoptosis in cancer cells.
Core Mechanism of Action
This compound's primary mechanism of action involves the inhibition of XPO1, which leads to the nuclear retention and subsequent activation of key tumor suppressor proteins (TSPs) and growth regulators. In mantle cell lymphoma, this activity disrupts critical survival pathways, notably the NF-κB and p53 signaling cascades. The inhibition of XPO1 by this compound leads to significant growth inhibition and induction of apoptosis in MCL cells.[1] This effect has been observed to be independent of the p53 status in some contexts, highlighting the crucial role of the NF-κB survival pathway in MCL.[1]
Furthermore, the therapeutic efficacy of XPO1 inhibition is linked to the activation of p53-mediated transcription and apoptosis.[2][3][4] The nuclear accumulation of p53, a cargo protein of XPO1, is a critical determinant of apoptosis induction by SINE compounds.
Quantitative Data Summary
The following tables summarize the quantitative data on the in-vitro efficacy of this compound (Selinexor) in various mantle cell lymphoma cell lines.
Table 1: IC50 Values of Selinexor in Mantle Cell Lymphoma Cell Lines
| Cell Line | Subtype | IC50 (nM) after 72h | Assay Method |
| Z-138 | Blastoid | 78.23 | CCK-8 |
| REC1 | Blastoid | 44.06 | CCK-8 |
| JEKO-1 | Classical | 239.2 | CCK-8 |
Data sourced from a study investigating the synergistic effects of selinexor and venetoclax.
Table 2: Apoptosis Induction by Selinexor in Mantle Cell Lymphoma Cell Lines (48h treatment)
| Cell Line | Selinexor Concentration (nM) | Apoptosis Rate (%) |
| Z-138 | 62.5 | 25.56 |
| Z-138 | 500 | 58.48 |
Data represents the percentage of apoptotic cells as determined by Annexin V/PI staining and flow cytometry.
Table 3: In Vivo Efficacy of this compound in a Z-138 Xenograft Model
| Treatment Group | Dosage and Schedule | Starting Tumor Volume | Outcome |
| This compound | 75 mg/kg, oral, 5x/week | ~150 mm³ | Statistically significant reduction in tumor growth (p < 0.001 vs. vehicle) |
| This compound | 150 mg/kg, oral, 5x/week | ~150 mm³ | Statistically significant reduction in tumor growth (p < 0.001 vs. vehicle) |
| This compound | 150 mg/kg, oral, 5x/week | ~550 mm³ | Statistically significant reduction in tumor growth (p < 0.001 vs. vehicle) |
Data from a study using an MCL SCID mouse model.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound in mantle cell lymphoma.
Caption: this compound inhibits XPO1-mediated nuclear export of TSPs and oncogene mRNAs.
Caption: this compound promotes nuclear retention of IκB, inhibiting NF-κB signaling.
Experimental Workflow Diagrams
Caption: Workflow for determining this compound IC50 values in MCL cell lines.
Caption: Workflow for assessing this compound efficacy in an MCL xenograft model.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Plating: Seed mantle cell lymphoma cell lines (e.g., Jeko-1, Mino, Rec-1, Z-138) in a 96-well plate at a density of 35,000 cells/well in 200 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.
-
Cell Treatment: Culture MCL cells with this compound at various concentrations for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate gating strategies to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Western Blot Analysis
This protocol outlines a general procedure for Western blotting to detect changes in protein expression and localization.
-
Protein Extraction: Treat MCL cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, IκBα, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Mantle Cell Lymphoma Xenograft Model
This protocol describes the establishment and use of an in vivo MCL xenograft model.
-
Animal Model: Use immunodeficient mice, such as SCID or NOD/SCID mice.
-
Cell Preparation and Implantation: Harvest MCL cells (e.g., Jeko-1 or Z-138) during the exponential growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel (1:1 ratio). Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = (width^2 x length)/2).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., 75-150 mg/kg, five times a week). The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Conclusion
The preclinical data strongly support the activity of this compound in mantle cell lymphoma models. Through the inhibition of XPO1, this compound effectively induces cell cycle arrest and apoptosis in MCL cells by promoting the nuclear retention of key tumor suppressor proteins. Both in vitro and in vivo studies have demonstrated significant anti-tumor efficacy, highlighting the potential of this compound as a therapeutic agent for mantle cell lymphoma. Further investigation into combination therapies and the mechanisms of resistance will be crucial for its clinical development.
References
- 1. The Therapeutic Synergy of Selinexor and Venetoclax in Mantle Cell Lymphoma Through Induction of DNA Damage and Perturbation of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling and its relevance to the treatment of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Dance of KPT-276 with CRM1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular intricacies governing the selectivity of KPT-276, a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). Understanding the precise mechanism of this interaction is paramount for the continued development and application of CRM1 inhibitors in oncology and other therapeutic areas. This document provides a comprehensive overview of the binding mechanism, the downstream cellular consequences, and the experimental methodologies used to characterize this important therapeutic agent.
Executive Summary
This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds that exhibit potent anti-cancer activity by specifically targeting CRM1. This protein is the primary mediator of nuclear export for a wide array of cargo proteins, including numerous tumor suppressor proteins (TSPs) and cell cycle regulators. In many malignancies, CRM1 is overexpressed, leading to the inappropriate cytoplasmic localization and functional inactivation of these critical cellular guardians. This compound addresses this by covalently binding to a specific cysteine residue within the nuclear export signal (NES)-binding groove of CRM1, thereby physically obstructing the export of cargo proteins. This targeted action leads to the nuclear accumulation and subsequent reactivation of TSPs, triggering cell cycle arrest and apoptosis in cancer cells. This guide will provide a detailed examination of the molecular basis for this compound's selectivity and its effects on cellular signaling pathways.
Mechanism of Action: A Covalent Embrace
The selectivity of this compound for CRM1 is rooted in its unique and irreversible binding mechanism. This compound covalently attaches to the cysteine 528 (Cys528) residue in the NES-binding groove of human CRM1.[1][2] This specific interaction is crucial for its potent inhibitory activity.
A 1.8 Å resolution crystal structure of this compound in complex with CRM1 has elucidated the precise molecular interactions.[3] The inhibitor occupies the hydrophobic groove that typically accommodates the leucine-rich nuclear export signals of cargo proteins.[3][4] This covalent bond formation effectively and irreversibly blocks the binding of NES-containing cargo proteins, thereby halting their export from the nucleus.
The following diagram illustrates the CRM1-mediated nuclear export process and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
KPT-276: A Technical Guide to XPO1 Inhibition and Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of KPT-276, an orally bioavailable Selective Inhibitor of Nuclear Export (SINE) that targets Exportin-1 (XPO1/CRM1). Overexpression of XPO1 is a common feature in a wide range of malignancies, facilitating the export of crucial tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm, thereby inactivating them. This compound acts by irreversibly binding to XPO1, forcing the nuclear retention and functional activation of TSPs. This guide details the core mechanism of action, summarizes key preclinical data across various cancer models, outlines detailed experimental protocols, and visualizes the critical pathways and workflows involved in this compound-induced apoptosis.
Core Mechanism of Action: Targeting Nuclear Export
Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear transport receptor responsible for shuttling more than 220 cargo proteins, including a majority of TSPs and cell cycle regulators, from the nucleus to the cytoplasm.[1][2] In many cancers, XPO1 is overexpressed, leading to excessive nuclear export and cytoplasmic mislocalization of TSPs like p53, IκB, p21, p27, and FOXO proteins.[3][4] This aberrant transport effectively neutralizes their tumor-suppressing functions, promoting uncontrolled cell proliferation and survival.[5]
This compound is a potent, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE). Its mechanism involves selectively and irreversibly binding to the cysteine residue at position 528 (Cys528) within the nuclear export signal (NES)-binding groove of XPO1. This covalent conjugation physically blocks the binding of cargo proteins to XPO1, leading to their accumulation in the nucleus. The restoration of these TSPs to their primary site of action re-establishes critical cell cycle checkpoints and activates apoptotic pathways, preferentially in cancer cells. Normal cells, in contrast, tend to undergo a reversible cell cycle arrest, providing a potential therapeutic window.
Key Signaling Pathways to Apoptosis
This compound-mediated XPO1 inhibition triggers apoptosis through multiple, interconnected signaling pathways, primarily by restoring the function of key tumor suppressors.
p53-Dependent Apoptosis
The tumor suppressor p53 is a critical regulator of apoptosis and a well-established cargo protein of XPO1. In cancer cells with functional p53, XPO1 inhibition by SINE compounds prevents p53 export, leading to its nuclear accumulation. Elevated nuclear p53 levels allow it to function as a transcription factor, upregulating pro-apoptotic target genes such as BAX and PUMA, which ultimately triggers the intrinsic apoptotic cascade. The p53 status of a tumor is a significant determinant of its sensitivity to XPO1 inhibitors.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
KPT-276 and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-276, a selective inhibitor of nuclear export (SINE), represents a promising therapeutic agent in oncology. Its mechanism of action is centered on the inhibition of the nuclear export protein Exportin 1 (XPO1 or CRM1), leading to the nuclear accumulation of tumor suppressor proteins (TSPs) and subsequent cell cycle arrest and apoptosis in malignant cells. This technical guide provides an in-depth overview of the cell cycle arrest induced by this compound, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell growth. This compound and its analogs, such as Selinexor (KPT-330), are a class of small molecules that effectively target the nuclear-cytoplasmic transport machinery, a critical component in the regulation of the cell cycle. By inhibiting XPO1, this compound forces the nuclear retention of key TSPs, including p53, p21, and retinoblastoma protein (Rb), thereby restoring their tumor-suppressing functions. A primary consequence of this nuclear TSP accumulation is the induction of cell cycle arrest, predominantly at the G1/S checkpoint. This guide will explore the molecular mechanisms and experimental validation of this effect.
Quantitative Data on this compound-Induced Cell Cycle Arrest
This compound and related SINE compounds have been shown to induce cell cycle arrest in a variety of cancer cell lines. The following tables summarize the quantitative effects on cell cycle distribution.
Table 1: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma (MM) Cells
| Cell Line | Treatment | Concentration | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| MM1.S | DMSO (Vehicle) | - | 24h | 31% | 21% | N/A | [1] |
| MM1.S | This compound | Low Dose | 24h | 45% | 8.5% | N/A | [1] |
| MM1.S | This compound | Medium Dose | 24h | 55% | 7% | N/A | [1] |
| MM1.S | This compound | High Dose | 24h | 56% | 7% | N/A | [1] |
Table 2: Effect of Selinexor (KPT-330) on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Concentration | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| H1299 | Non-Small Cell Lung Cancer (p53-deficient) | Selinexor | 1 µM | 24h | Increased | Reduced | No significant change | [2] |
| A549 | Non-Small Cell Lung Cancer (p53-wild type) | Selinexor | 5 µM | 24h | Increased | Eliminated | Increased | |
| Liposarcoma Cells | Liposarcoma | Selinexor | 1 µM | 24h | Significantly Increased | Reduced | Reduced | |
| ASPS-KY | Alveolar Soft Part Sarcoma | Selinexor | 2 µM | 24h | Increased | Reduced | N/A | |
| ASPS-KY | Alveolar Soft Part Sarcoma | Selinexor | 10 µM | 24h | Increased | Reduced | N/A |
Signaling Pathways of this compound-Induced Cell Cycle Arrest
The primary mechanism of this compound-induced cell cycle arrest is the inhibition of XPO1/CRM1, which prevents the nuclear export of major tumor suppressor proteins and other growth regulatory proteins. This leads to a cascade of events culminating in G1 arrest.
Core Signaling Cascade
Inhibition of XPO1 by this compound leads to the nuclear accumulation of TSPs such as p53, p21, p27, and Rb. This nuclear retention activates their cell cycle inhibitory functions. Specifically, the nuclear accumulation of p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor (CDKI) p21. Both p21 and p27 can then inhibit cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition. The inhibition of these CDK complexes prevents the hyper-phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This prevents the transcription of genes required for S phase entry, thus enforcing a G1 arrest.
Furthermore, studies have shown that this compound treatment leads to the downregulation of key oncogenic proteins, including c-MYC, CDC25A, and BRD4, which are often overexpressed in cancers like multiple myeloma and contribute to cell cycle progression.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess this compound-induced cell cycle arrest.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., MM1.S, A549) in 6-well plates or T-25 flasks at a density that allows for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/mL).
-
Culture Conditions: Maintain cells in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Treatment: Add the this compound working solutions to the cells. For the vehicle control, add an equivalent volume of DMSO-containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol is for staining with propidium iodide (PI) to analyze DNA content.
-
Cell Harvesting: Following treatment, harvest the cells. For suspension cells, collect by centrifugation. For adherent cells, detach using trypsin-EDTA, then collect and wash with phosphate-buffered saline (PBS).
-
Fixation: Resuspend approximately 1-2 x 10^6 cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution (containing 50 µg/mL propidium iodide, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol outlines the detection of proteins such as p21, c-MYC, and CDC25A.
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p21, anti-c-MYC, anti-CDC25A, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
References
KPT-276: A Potent Modulator of c-MYC and BRD4 Expression in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of KPT-276, a selective inhibitor of nuclear export (SINE), on the expression of the proto-oncogene c-MYC and the bromodomain-containing protein 4 (BRD4). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanism of action of this compound and its potential as a therapeutic agent.
Executive Summary
This compound is a novel small molecule that targets Exportin 1 (XPO1 or CRM1), a key protein involved in the transport of proteins from the nucleus to the cytoplasm. By inhibiting XPO1, this compound effectively disrupts the cellular machinery that many cancer cells rely on for survival and proliferation. A significant consequence of XPO1 inhibition by this compound is the downregulation of critical oncogenic proteins, including c-MYC and BRD4. This guide will delve into the experimental evidence demonstrating this effect, the methodologies used to obtain these findings, and the underlying signaling pathways.
Mechanism of Action: The this compound, c-MYC, and BRD4 Axis
This compound exerts its anti-cancer effects by binding to and inhibiting XPO1, a nuclear export protein. This inhibition leads to the nuclear accumulation of tumor suppressor proteins, effectively halting their inactivation in the cytoplasm. Furthermore, research has demonstrated that this compound treatment leads to a significant reduction in the expression of both c-MYC and BRD4.[1][2][3] BRD4 is a key reader of acetylated histones and a transcriptional coactivator that plays a crucial role in the expression of c-MYC.[4][5] By downregulating BRD4, this compound indirectly suppresses c-MYC transcription, a protein central to cell growth and proliferation.
The proposed signaling pathway is as follows:
Quantitative Data on the Effects of this compound
Studies in human multiple myeloma cell lines (HMCLs) have quantified the impact of this compound on c-MYC and BRD4 expression. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in Human Myeloma Cell Lines
| Cell Line | IC50 (nM) after 72h |
| MM.1S | ~175 (median for 12 HMCLs) |
| RPMI-8226 | (range 30–1000 nM) |
| U266 | (range 30–1000 nM) |
| OPM-2 | (range 30–1000 nM) |
| NCI-H929 | (range 30–1000 nM) |
| KMS-11 | (range 30–1000 nM) |
| KMS-12-BM | (range 30–1000 nM) |
| KMS-12-PE | (range 30–1000 nM) |
| KMS-28-BM | (range 30–1000 nM) |
| KMS-28-PE | (range 30–1000 nM) |
| LP-1 | (range 30–1000 nM) |
| INA-6 | (range 30–1000 nM) |
| Data from studies on 12 human myeloma cell lines. |
Table 2: Time-Dependent Downregulation of c-MYC and BRD4 by this compound
| Time Point | c-MYC Protein Level | BRD4 Protein Level | BRD4 mRNA Level |
| 6 hours | No significant change | Decreased | Decreased |
| 12 hours | Decreased | Further Decreased | Further Decreased |
| Qualitative summary based on Western blot and RT-PCR data. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
Human Myeloma Cell Lines (HMCLs) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting
-
Cell Lysis: Cells were treated with this compound at various concentrations and time points. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against c-MYC, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA was extracted from this compound treated and control cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR was performed using a SYBR Green master mix on a real-time PCR system. The relative expression of BRD4 mRNA was normalized to an internal control gene (e.g., GAPDH).
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 REGULATES TRANSCRIPTION FACTOR ΔNp63α TO DRIVE A CANCER STEM CELL PHENOTYPE IN SQUAMOUS CELL CARCINOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KPT-276 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of KPT-276, a selective inhibitor of nuclear export (SINE). This compound targets Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1), a key protein in the transport of various tumor suppressor proteins and oncoproteins from the nucleus to the cytoplasm.[1][2] By inhibiting XPO1, this compound forces the nuclear retention and subsequent activation of tumor suppressor proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
This document offers detailed protocols for essential in vitro assays to characterize the activity of this compound, including the assessment of cell viability, induction of apoptosis, localization of nuclear proteins, and protein-protein interactions.
Data Presentation
This compound In Vitro Efficacy
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines, demonstrating its cytotoxic and pro-apoptotic effects.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (nM) | Reference |
| A375 | Melanoma | MTS | 72 hours | 320.6 | [4] |
| CHL-1 | Melanoma | MTS | 72 hours | 3879.4 | |
| Multiple Myeloma Cell Lines (median) | Multiple Myeloma | MTT | 72 hours | ~160 |
| Cell Line | Cancer Type | Assay | Incubation Time | Apoptotic IC50 (nM) | Reference |
| A375 | Melanoma | Not Specified | 72 hours | 232.8 | |
| CHL-1 | Melanoma | Not Specified | 72 hours | 6129.4 |
This compound Effect on Cell Cycle
Treatment with this compound has been shown to induce cell cycle arrest, particularly at the G1/S phase, in cancer cells.
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | Reference |
| MM1.S | DMSO (vehicle) | 31% | 21% | |
| MM1.S | This compound (various doses) | 45-56% | 7-8.5% |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of XPO1-mediated nuclear export and its inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A generalized workflow for the in vitro assessment of this compound's biological effects.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PE
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC/PE and 1-2 µL of PI (100 µg/mL working solution).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Immunofluorescence for Nuclear Protein Localization
This protocol is to visualize the nuclear accumulation of XPO1 cargo proteins (e.g., p53) after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Glass coverslips in a 24-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the target protein
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Once attached, treat with this compound or vehicle control for 12-24 hours.
-
Fixation: Wash the cells three times with PBS and fix with 4% PFA for 10-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate on the coverslips for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Co-Immunoprecipitation (Co-IP)
This protocol is to investigate the interaction between XPO1 and its cargo proteins and how this compound may affect this interaction.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20 with protease and phosphatase inhibitors)
-
Primary antibody for the "bait" protein (e.g., XPO1 or a cargo protein)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (similar to lysis buffer)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Harvest the cells and lyse them in cold Co-IP lysis buffer on ice for 15-30 minutes.
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (1000 x g for 1 minute). Discard the supernatant and wash the beads 3-4 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "bait" and potential "prey" proteins.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining KPT-276 IC50 in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
KPT-276 is an orally bioavailable, selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3] By irreversibly binding to and inhibiting CRM1, this compound blocks the nuclear export of various tumor suppressor proteins (TSPs), leading to their accumulation in the nucleus. This nuclear retention of TSPs can trigger cell cycle arrest and apoptosis in cancer cells.[4][5] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in assessing its potency and selectivity against different cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for determining the IC50 of this compound.
Data Presentation: this compound IC50 Values in Various Cell Lines
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. These values were determined after 72 hours of drug treatment using cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| A375 | Melanoma | 320.6 (cytostatic) | MTS | |
| A375 | Melanoma | 232.8 (pro-apoptotic) | MTS | |
| CHL-1 | Melanoma | 3879.4 (cytostatic) | MTS | |
| CHL-1 | Melanoma | 6129.4 (pro-apoptotic) | MTS | |
| Human Myeloma Cell Lines (HMCLs) | Multiple Myeloma | ~160 (median) | MTT |
Signaling Pathway of this compound
This compound's mechanism of action involves the inhibition of CRM1/XPO1, a key protein in the nuclear export machinery. This inhibition leads to the nuclear retention of major tumor suppressor proteins (TSPs) such as p53. The nuclear accumulation of these TSPs results in the downregulation of key oncogenes including c-MYC, BRD4, and CDC25A. This cascade of events ultimately culminates in G1 phase cell cycle arrest and the induction of apoptosis in malignant cells.
Experimental Protocols
A common and reliable method for determining the IC50 of a compound in adherent or suspension cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol for MTT Assay:
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize (for adherent cells) and resuspend the cells in fresh complete medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). A broader or narrower range may be necessary depending on the cell line's sensitivity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be adjusted based on the cell line's doubling time and experimental design.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a software like GraphPad Prism to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps involved in determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KPT276 | CRM1 | TargetMol [targetmol.com]
- 3. This compound | inhibitor of CRM1 (Chromosomal Maintenance 1, also known as Exportin 1 or XPO1) | CAS 1421919-75-6 | Buy KPT276 from Supplier InvivoChem [invivochem.com]
- 4. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
KPT-276 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-276 is a potent and selective, orally bioavailable small molecule inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] CRM1 is responsible for the transport of a wide range of cargo proteins, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, thereby promoting cell proliferation and survival.[1] this compound covalently binds to CRM1, blocking its function and forcing the nuclear retention and accumulation of TSPs.[3] This leads to cell cycle arrest, induction of apoptosis, and suppression of oncogenes, making this compound a promising therapeutic agent for various hematological malignancies and solid tumors.
Mechanism of Action
This compound selectively and irreversibly inhibits the function of CRM1/XPO1, a key protein in the regulation of nucleocytoplasmic transport. This inhibition leads to the nuclear accumulation of major tumor suppressor proteins such as p53, p21, and FOXO. The nuclear retention of these proteins reactivates their tumor-suppressive functions.
Furthermore, this compound has been shown to downregulate the expression of oncoproteins critical for cancer cell growth and survival, including c-MYC, BRD4, and CDC25A. The culmination of these effects is the induction of G1 cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound and its analog, selinexor (KPT-330), in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell culture experiments.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MM1.S | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 |
| OCI-MY5 | Multiple Myeloma | ~160 (median for 12 HMCLs) | 72 |
| A375 | Melanoma | 320.6 | 72 |
| CHL-1 | Melanoma | 3879.4 | 72 |
Table 2: IC50 Values of Selinexor (KPT-330) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 34-203 | 72 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 34-203 | 72 |
| HBP-ALL | T-cell Acute Lymphoblastic Leukemia | 34-203 | 72 |
| KOPTK-1 | T-cell Acute Lymphoblastic Leukemia | 34-203 | 72 |
| SKW-3 | T-cell Acute Lymphoblastic Leukemia | 34-203 | 72 |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 34-203 | 72 |
| PC3 | Prostate Cancer | 380 | Not Specified |
| DU145 | Prostate Cancer | 105 | Not Specified |
| A549 | Non-small Cell Lung Cancer | 100-1000 | 24 |
| H460 | Non-small Cell Lung Cancer | 100-1000 | 24 |
| MiaPaCa-2 | Pancreatic Cancer | 100-1000 | 24 |
| ASPS-KY | Alveolar Soft Part Sarcoma | 10,000 | 72 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on multiple myeloma cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2 x 10^5 cells/mL) in a final volume of 50 µL of culture medium per well.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted this compound solution to the respective wells to achieve final concentrations ranging from nanomolar to micromolar. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the steps for analyzing cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for c-MYC and BRD4
This protocol details the procedure for analyzing the protein expression levels of c-MYC and BRD4 following this compound treatment.
Materials:
-
Treated and untreated cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-BRD4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, BRD4, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL detection reagents to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in c-MYC and BRD4 protein expression.
References
Application Notes and Protocols for Oral Gavage Administration of KPT-276 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the oral gavage administration of KPT-276, a selective inhibitor of nuclear export (SINE), in mouse models. This compound targets Exportin 1 (XPO1 or CRM1), a key protein involved in the transport of various proteins and RNA from the cell nucleus to the cytoplasm. By inhibiting CRM1, this compound forces the nuclear retention of tumor suppressor proteins, leading to cell cycle arrest and apoptosis in malignant cells.[1][2][3][4]
Mechanism of Action
This compound is an orally bioavailable compound that selectively and irreversibly binds to CRM1.[1] This covalent modification blocks the function of CRM1, preventing the export of cargo proteins, including tumor suppressors like p53, p21, and FOXO. The nuclear accumulation of these proteins triggers a cascade of events, including the downregulation of oncogenes such as c-MYC, CDC25A, and BRD4, ultimately leading to G1 cell cycle arrest and apoptosis in cancer cells.
Data Presentation
In Vivo Efficacy of Orally Administered this compound in Murine Cancer Models
| Mouse Model | Cancer Type | This compound Dosage | Dosing Frequency | Vehicle/Formulation | Key Outcomes | Reference |
| MV4-11 Xenograft | Acute Myeloid Leukemia (AML) | 150 mg/kg | Not Specified | Not Specified | Increased survival, reduced spleen weight and white blood cell count. | |
| MCL-bearing SCID | Mantle Cell Lymphoma (MCL) | Not Specified | Not Specified | Not Specified | Significantly suppressed tumor growth without severe toxicity. | |
| MM1.S Xenograft | Multiple Myeloma (MM) | Not Specified | Not Specified | Not Specified | Reduced tumor volume by 40% within 12 days. Treatment was paused due to weight loss, but tumors responded to re-initiation of therapy. | |
| Vk*MYC Transgenic | Multiple Myeloma (MM) | Not Specified | Not Specified | Not Specified | Reduced monoclonal spikes by an average of 57% over 3 weeks. | |
| BT 145 Xenograft | Glioblastoma | 75 mg/kg | Every other day | Not Specified | Reduced tumor volume and increased survival. |
Formulation Protocols for this compound Oral Gavage
| Formulation Component | Protocol 1 (Aqueous) | Protocol 2 (Oil-based) |
| Stock Solution | 20.0 mg/mL in DMSO | 20.0 mg/mL in DMSO |
| Vehicle Component 1 | 100 µL Stock Solution | 100 µL Stock Solution |
| Vehicle Component 2 | 400 µL PEG300 | 900 µL Corn oil |
| Vehicle Component 3 | 50 µL Tween-80 | - |
| Vehicle Component 4 | 450 µL Saline | - |
| Final Concentration | ≥ 2 mg/mL | ≥ 2 mg/mL |
| Notes | Mix components sequentially and ensure even mixing at each step. This protocol yields a clear solution. | Mix evenly. If continuous dosing exceeds half a month, this protocol should be chosen carefully. |
| Reference |
Experimental Protocols
Preparation of this compound for Oral Gavage (Aqueous Formulation)
This protocol is adapted from established methods for preparing this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in DMSO to a final concentration of 20 mg/mL. This stock solution can be stored at -20°C for up to one year or -80°C for up to two years.
-
Vehicle Preparation (for a 1 mL final volume): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 20 mg/mL this compound stock solution to the PEG300. Vortex thoroughly until the solution is homogenous. c. Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and evenly mixed. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time to ensure a uniform suspension.
-
Final Concentration: This procedure yields a final this compound concentration of 2 mg/mL. The volume administered to each mouse will depend on its weight and the desired dosage (e.g., for a 75 mg/kg dose in a 20g mouse, administer 750 µL of the 2 mg/mL solution).
Oral Gavage Administration Protocol
This protocol outlines the standard procedure for administering a substance to a mouse via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for a single gavage is 10 mL/kg. b. Acclimate the mouse to handling to minimize stress.
-
Gavage Administration: a. Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. c. Allow the mouse to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, or the animal shows signs of distress, immediately withdraw the needle and try again. d. Once the needle is properly placed, slowly depress the syringe plunger to administer the this compound formulation over 2-3 seconds.
-
Post-Administration Monitoring: a. After administration, return the mouse to its cage and monitor for at least 15-30 minutes for any immediate adverse reactions, such as respiratory distress. b. Continue to monitor the animal's body weight, food and water intake, and general appearance daily, especially during the initial days of treatment. c. Note any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur, and adjust the dosing regimen or discontinue treatment if necessary, as has been documented in some studies.
Visualizations
Caption: this compound inhibits CRM1, leading to nuclear retention of tumor suppressors.
Caption: Workflow for this compound oral gavage from preparation to monitoring.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPT-276 Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-276 is a potent, orally bioavailable, selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is responsible for the transport of numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm. In various malignancies, XPO1 is overexpressed, leading to the functional inactivation of these critical proteins and promoting oncogenesis. This compound covalently binds to and inhibits XPO1, forcing the nuclear retention and activation of TSPs, which in turn leads to cell cycle arrest and apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for the in vivo formulation and administration of this compound, as well as methodologies for key in vitro validation experiments.
Mechanism of Action
This compound selectively and irreversibly binds to the cargo-binding pocket of XPO1. This inhibition blocks the nuclear export of key tumor suppressor proteins, such as p53, and the inhibitor of NF-κB (IκB). The nuclear accumulation of these proteins restores their tumor-suppressive functions. Additionally, this compound has been shown to downregulate the expression of oncoproteins, including c-MYC, CDC25A, and BRD4.[3][4] This multi-faceted mechanism of action leads to G1 cell cycle arrest and induction of apoptosis in cancer cells.
Signaling Pathway of this compound (XPO1 Inhibition)
References
- 1. oncotarget.com [oncotarget.com]
- 2. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Western Blot Analysis of KPT-276 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-276 is a selective inhibitor of nuclear export (SINE) that targets the protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] CRM1 is responsible for the transport of numerous tumor suppressor proteins (TSPs) and other cargo proteins from the nucleus to the cytoplasm. By irreversibly binding to CRM1, this compound blocks this nuclear export, leading to the nuclear accumulation and functional restoration of TSPs, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2] This document provides detailed protocols for assessing the target engagement of this compound using Western blot analysis, a fundamental technique for protein detection and quantification.
Target engagement of this compound can be evaluated through both direct and indirect methods via Western blotting:
-
Direct Target Engagement: Assessing the direct interaction of this compound with CRM1/XPO1. This can be indirectly observed through the induction of CRM1/XPO1 degradation, a known consequence of inhibition by related SINE compounds.[3][4]
-
Downstream Pharmacodynamic Markers: Measuring the levels of key proteins whose expression is altered following CRM1/XPO1 inhibition. Key downstream targets include c-MYC, CDC25A, and BRD4, which are known to be downregulated upon this compound treatment.
Signaling Pathway
The binding of this compound to CRM1/XPO1 initiates a cascade of events that ultimately leads to anti-cancer effects. The simplified signaling pathway is depicted below.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on target protein levels as determined by Western blot analysis.
Table 1: Direct Target Engagement - CRM1/XPO1 Degradation
| This compound Concentration | Treatment Time (hours) | CRM1/XPO1 Protein Level (% of Control) |
| 0 nM (Vehicle) | 24 | 100% |
| 100 nM | 24 | Data not available |
| 500 nM | 24 | Data not available |
| 1000 nM | 24 | Data not available |
Note: Specific quantitative data for this compound induced CRM1/XPO1 degradation is not currently available in the public domain. The protocol provided will enable researchers to generate this data. Selinexor (KPT-330), a close analog, has been shown to induce dose- and time-dependent degradation of XPO1.
Table 2: Downstream Pharmacodynamic Markers
| This compound Concentration | Treatment Time (hours) | c-MYC Protein Level (% of Control) | CDC25A Protein Level (% of Control) | BRD4 Protein Level (% of Control) |
| 0 nM (Vehicle) | 24 | 100% | 100% | 100% |
| 100 nM | 24 | Data not available | Data not available | Data not available |
| 500 nM | 24 | Data not available | Data not available | Data not available |
| 1000 nM | 24 | Data not available | Data not available | Data not available |
Note: A time-course experiment has shown that c-MYC and CDC25A protein levels begin to decrease at 12 hours post-KPT-276 treatment, while BRD4 expression is reduced starting at 6 hours post-treatment. The protocols below will allow for the generation of dose-response data.
Experimental Workflow
A generalized workflow for assessing this compound target engagement using Western blot is outlined below.
Experimental Protocols
Protocol 1: Analysis of Downstream Markers (c-MYC, CDC25A, BRD4)
This protocol details the steps to measure the reduction in downstream protein levels following this compound treatment.
1. Cell Culture and Treatment:
- Culture cancer cell lines (e.g., multiple myeloma cell lines) in appropriate media and conditions.
- Seed cells at a density that will not exceed 80-90% confluency at the time of harvest.
- Treat cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge lysates to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE:
- Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
- Boil samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
4. Protein Transfer:
- Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
5. Blocking:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
6. Antibody Incubation:
- Incubate the membrane with primary antibodies against c-MYC, CDC25A, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
7. Signal Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control.
Protocol 2: Direct Target Engagement - CRM1/XPO1 Degradation Assay
This protocol is adapted from findings on related SINE compounds and aims to detect this compound-induced degradation of its direct target, CRM1/XPO1.
-
Follow steps 1-7 from Protocol 1, with the following modifications:
-
Primary Antibody: Use a primary antibody specifically targeting CRM1/XPO1.
-
Treatment Time: A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal time point for observing degradation.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly assess the binding of a drug to its target in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
1. Cell Treatment:
- Treat cultured cells with this compound at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.
2. Heating Profile:
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis:
- Lyse the cells by freeze-thaw cycles.
- Centrifuge the lysates at high speed to separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins.
4. Western Blot Analysis:
- Collect the supernatant and perform a Western blot as described in Protocol 1, using an antibody against CRM1/XPO1.
- Increased band intensity for CRM1/XPO1 in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the target engagement of this compound using Western blot analysis. By assessing both the direct effects on CRM1/XPO1 and the modulation of downstream pharmacodynamic markers, researchers can gain valuable insights into the mechanism of action of this promising anti-cancer agent. The quantitative data generated from these experiments are crucial for dose-response studies and for correlating target engagement with cellular phenotypes.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Immunofluorescence Staining for Protein Localization after KPT-276 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-276 is a potent, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that targets Exportin 1 (XPO1/CRM1).[1][2] XPO1 is a key nuclear transport protein responsible for the export of numerous tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm. In many cancer cells, XPO1 is overexpressed, leading to the functional inactivation of these critical proteins through their mislocalization. This compound covalently binds to a cysteine residue in the cargo-binding groove of XPO1, blocking the export of cargo proteins and forcing their accumulation in the nucleus. This restored nuclear localization can reactivate the tumor-suppressing functions of proteins like p53, p27, and IκB.[1]
Immunofluorescence (IF) is a powerful technique to visualize and quantify the subcellular localization of proteins. Following treatment with this compound, IF can be employed to monitor the nuclear retention of key TSPs and other XPO1 cargo proteins, providing a direct measure of the compound's on-target activity. These application notes provide a detailed protocol for utilizing immunofluorescence to investigate the cellular effects of this compound.
Mechanism of Action of this compound
The following diagram illustrates the mechanism of XPO1-mediated nuclear export and its inhibition by this compound.
Data Presentation
The efficacy of this compound in promoting the nuclear localization of target proteins can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio. Below is a table of expected outcomes for key tumor suppressor proteins based on the known mechanism of action of this compound and data from similar SINE compounds.
| Cell Line | Target Protein | This compound Concentration | Incubation Time | Expected Outcome (Nuclear/Cytoplasmic Ratio) |
| Multiple Myeloma (e.g., MM1.S) | p53 | 100 nM - 1 µM | 12 - 24 hours | Significant increase |
| Multiple Myeloma (e.g., MM1.S) | IκBα | 100 nM - 1 µM | 12 - 24 hours | Significant increase |
| Non-Small Cell Lung Cancer (e.g., A549) | p21 | 100 nM - 1 µM | 24 hours | Significant increase |
| Non-Small Cell Lung Cancer (e.g., A549) | FOXO1 | 100 nM - 1 µM | 24 hours | Significant increase |
| Mantle Cell Lymphoma | p53 | 100 nM | 18 hours | Increased nuclear accumulation |
Experimental Protocols
This compound Treatment and Immunofluorescence Staining Workflow
The following diagram outlines the general workflow for treating cells with this compound and subsequent immunofluorescence staining.
Detailed Protocol for Immunofluorescence Staining
This protocol is optimized for adherent cells cultured on glass coverslips. Modifications may be necessary for suspension cells or different cell lines.
Materials and Reagents:
-
Cells of interest
-
Sterile glass coverslips
-
Multi-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Primary antibody against the protein of interest (e.g., anti-p53, anti-IκBα)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in pre-warmed complete culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Include a vehicle control (DMSO only) for comparison.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 100 nM - 1 µM).
-
Incubate the cells for the desired duration (e.g., 12-24 hours). Incubation time and this compound concentration should be optimized for each cell line and target protein.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Quantitative Analysis of Protein Localization
-
Acquire images of the nuclear stain (e.g., DAPI) and the protein of interest for both control and this compound-treated cells.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define the nuclear and cytoplasmic regions of each cell. The nuclear region can be defined using the DAPI signal. The whole-cell region can be defined based on the protein of interest's fluorescence or a whole-cell stain, and the cytoplasmic region is then determined by subtracting the nuclear region from the whole-cell region.
-
Measure the mean fluorescence intensity of the protein of interest in the nuclear and cytoplasmic compartments for a statistically significant number of cells in each condition.
-
Calculate the nuclear-to-cytoplasmic (N/C) fluorescence ratio for each cell by dividing the mean nuclear intensity by the mean cytoplasmic intensity.
-
Compare the average N/C ratios between the control and this compound-treated groups. A significant increase in the N/C ratio in the treated group indicates this compound-induced nuclear retention of the target protein.
Signaling Pathways Affected by this compound
This compound, by inhibiting XPO1, impacts several critical signaling pathways involved in cancer cell proliferation and survival. The primary mechanism involves the nuclear retention of tumor suppressor proteins.
By forcing the nuclear retention of IκBα, this compound prevents its degradation and thereby inhibits the activity of the pro-survival transcription factor NF-κB. Additionally, the nuclear accumulation of p53 leads to the activation of its downstream targets, such as p21, which promotes cell cycle arrest. This compound has also been shown to downregulate the oncoprotein c-MYC, further contributing to its anti-cancer effects.[1]
References
Application Notes and Protocols for Designing a KPT-276 Animal Study for Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-276 is an orally bioavailable, selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1/CRM1).[1] XPO1 is a crucial nuclear transport protein responsible for exporting over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[2] In many cancers, XPO1 is overexpressed, leading to the functional inactivation of TSPs and promoting uncontrolled cell growth.[3] this compound covalently binds to and inhibits XPO1, forcing the nuclear retention and accumulation of TSPs, which in turn can lead to cell cycle arrest, apoptosis, and tumor growth inhibition.[1][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including hematological malignancies and solid tumors.
This document provides a detailed protocol for designing and executing an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model. The protocol outlines procedures for animal handling, tumor implantation, drug formulation and administration, efficacy endpoints, and biomarker analysis.
Signaling Pathway of this compound
Mechanism of action of this compound.
Experimental Workflow
References
Application Notes and Protocols: Establishing a KPT-276 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-276 is a selective inhibitor of nuclear export (SINE) compound that targets Exportin 1 (XPO1/CRM1), a key protein responsible for the transport of numerous tumor suppressor proteins and cell cycle regulators from the nucleus to the cytoplasm.[1] By blocking XPO1, this compound forces the nuclear retention and functional reactivation of these critical proteins, leading to cell cycle arrest and apoptosis in cancer cells.[2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[3] Understanding the mechanisms of resistance and developing cell line models is crucial for devising strategies to overcome it.
These application notes provide a comprehensive guide to establishing and characterizing K-PT-276 resistant cell lines in vitro. The protocols outlined below are based on established methodologies for generating drug-resistant cancer cell lines and investigating the molecular underpinnings of resistance to XPO1 inhibitors.[4]
Data Presentation
Table 1: Cellular Sensitivity to XPO1 Inhibitors in Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| HT1080 | KPT-185 | ~5 nM | >600 nM | >120 | |
| A375 | This compound | 320.6 nM | Not Reported | Not Reported | |
| CHL-1 | This compound | 3879.4 nM | Not Reported | Not Reported | |
| A375 | KPT-330 (Selinexor) | 119.9 nM | Not Reported | Not Reported | |
| CHL-1 | KPT-330 (Selinexor) | 7533.8 nM | Not Reported | Not Reported | |
| TNBC Cell Lines (Median) | Selinexor | 44 nM | Not Reported | Not Reported | |
| ER+ Breast Cancer Cell Lines (Median) | Selinexor | >1000 nM | Not Reported | Not Reported |
Note: KPT-185 is an early analog of Selinexor (KPT-330). Data for this compound resistant lines is limited in publicly available literature; however, the principles of resistance development are expected to be similar to other SINE compounds.
Experimental Protocols
Protocol 1: Establishment of a this compound Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method.
Materials:
-
Parental cancer cell line of interest
-
This compound (prepare stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell culture flasks (T-25, T-75)
-
Cell counting solution (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: a. Seed the parental cells in a 96-well plate at a density of 1.0 × 10^4 cells/well. b. After 24 hours, treat the cells with a serial dilution of this compound for 72 hours. c. Determine cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo). d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Initiate Resistance Induction: a. Culture the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%). b. Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and they reach approximately 80% confluency.
-
Dose Escalation: a. Once the cells have adapted, passage them and increase the concentration of this compound by 1.5- to 2-fold. b. Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover. c. Repeat this stepwise increase in drug concentration over a prolonged period (typically 6-12 months).
-
Confirmation of Resistance: a. Periodically (e.g., every month), determine the IC50 of the cultured cells to this compound and compare it to the parental line. b. A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
Establishment and Banking of the Resistant Line: a. Once the desired level of resistance is achieved and stable for several passages in the absence of the drug, the cell line is considered established. b. Cryopreserve the resistant cells at various passages for future experiments.
Protocol 2: Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
Parental and resistant cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells (1.0 × 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blot Analysis of XPO1 Pathway Proteins
This protocol is to assess changes in protein expression levels in resistant cells.
Materials:
-
Parental and resistant cell lysates
-
NP40 or RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-XPO1, anti-p53, anti-IκB, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from parental and resistant cells.
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 4: Immunofluorescence for Subcellular Localization of XPO1 Cargo Proteins
This protocol is to visualize the nuclear and cytoplasmic distribution of key proteins.
Materials:
-
Parental and resistant cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-p53, anti-IκB)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and treat with this compound or DMSO for the desired time (e.g., 4-24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 30 minutes.
-
Incubate with primary antibodies for 1 hour at room temperature.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for establishing a resistant cell line.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selinexor: Targeting a novel pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KPT-276 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for KPT-276. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is practically insoluble in water and ethanol. The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use fresh, moisture-free DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of this compound.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. This is often due to the rapid solvent shift. To prevent this, it is recommended to perform a stepwise or serial dilution. Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media or in DMSO itself. Then, add this intermediate dilution to the final volume of pre-warmed media. Always add the compound solution to the media, not the other way around, and mix gently but thoroughly immediately.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and experimental duration. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can the presence of serum in my cell culture medium affect the solubility of this compound?
A4: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can enhance the apparent solubility of hydrophobic compounds.[2][3] Proteins in the serum, particularly albumin, can bind to small molecules, effectively acting as carriers and preventing them from precipitating out of solution.[2][3] If you are observing precipitation in serum-free media, consider whether your experimental design can accommodate the use of serum.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide: Precipitate Formation in Aqueous Media
This guide provides a step-by-step approach to resolving issues with this compound precipitation during the preparation of working solutions for in vitro experiments.
Problem: A precipitate is observed immediately or shortly after diluting the this compound DMSO stock solution into aqueous cell culture medium.
Logical Troubleshooting Workflow
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent (MW: 426.26 g/mol ) | Notes |
| DMSO | ≥19.85 mg/mL | ≥46.56 mM | Warming to 37°C and/or sonication may be required for complete dissolution. |
| 11 mg/mL | 25.81 mM | Sonication is recommended. | |
| 2 mg/mL | 4.69 mM | - | |
| Ethanol | Insoluble | - | - |
| Water | Insoluble | - | - |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | 0.70 mM | Limited solubility in aqueous buffer with a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.26 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, briefly sonicate the vial in a water bath or warm it to 37°C for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (with or without serum, as required)
-
Sterile tubes
Methodology:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Stepwise Dilution: a. Intermediate Dilution (100 µM): In a sterile tube, prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium. Mix gently by pipetting up and down. b. Final Working Solution (1 µM): In a separate sterile tube containing the final volume of pre-warmed medium, add the required volume of the 100 µM intermediate dilution. For example, to prepare 1 mL of a 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.
-
Mix the final working solution gently but thoroughly by inverting the tube or pipetting.
-
The final DMSO concentration in this example is 0.1%.
-
Use the freshly prepared working solution for your experiment immediately.
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of CRM1/XPO1-Mediated Nuclear Export
This compound is a Selective Inhibitor of Nuclear Export (SINE) that covalently binds to a cysteine residue in the nuclear export protein CRM1 (also known as XPO1). This blockage prevents the transport of numerous cargo proteins from the nucleus to the cytoplasm. The nuclear retention of key tumor suppressor proteins (TSPs) and growth regulators leads to the anti-cancer effects of this compound, including cell cycle arrest and apoptosis.
References
- 1. KPT276 | CRM1 | TargetMol [targetmol.com]
- 2. Mitigating unintentional effects of pharmaceutical human serum albumin preparations in therapeutic cell culture - Akron Biotech [akronbiotech.com]
- 3. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
KPT-276 In Vitro Dissolution and Usage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of KPT-276 for in vitro experiments. Find answers to frequently asked questions and troubleshooting tips to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: The most highly recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly impact the solubility of the compound.[1][3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary slightly between suppliers. For precise quantitative data, please refer to the summary table below. As a general guideline, this compound has good solubility in DMSO and DMF.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a desired concentration, for example, 10 mM or 20 mg/mL. To aid dissolution, ultrasonic treatment is recommended.
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C (for up to 1-2 years) or -20°C (for up to 1 year).
Q5: My this compound solution appears cloudy or has precipitates after dilution in aqueous media. What should I do?
A5: This is a common issue with hydrophobic compounds. To address this, ensure that the final concentration of DMSO in your cell culture media is kept low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation. It is also advisable to add the this compound stock solution to the media with vigorous vortexing or mixing. If precipitation persists, consider using a vehicle solution containing surfactants like Pluronic® F-68 and PVP K-29/32 for in vivo studies, which might be adapted for specific in vitro needs.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve completely in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient mixing or sonication. 3. Concentration is too high. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Vortex the solution for several minutes and/or use an ultrasonic bath to aid dissolution. 3. Refer to the solubility data to ensure you are not exceeding the maximum solubility. |
| Precipitation occurs when diluting the DMSO stock solution in cell culture media. | 1. Poor aqueous solubility of this compound. 2. High final concentration of this compound. 3. High final concentration of DMSO. | 1. Add the stock solution to the media while vortexing to ensure rapid and even dispersion. 2. Try working with a lower final concentration of this compound. 3. Keep the final DMSO concentration in the media as low as possible (ideally ≤0.1%, but generally acceptable up to 0.5%). |
| Inconsistent experimental results. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Degradation of the compound. | 1. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Store the stock solution at the recommended temperature (-80°C or -20°C) and use it within the specified timeframe. |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 20 mg/mL | 46.92 mM | Use of fresh, anhydrous DMSO and sonication is recommended. |
| DMSO | 11 mg/mL | 25.81 mM | Sonication is recommended. |
| DMSO | 2 mg/mL | - | |
| DMF | 10 mg/mL | - | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | |
| Ethanol | 1 mg/mL | - | Insoluble or slightly soluble. |
| Water | < 1 mg/mL | - | Insoluble or slightly soluble. |
Detailed Experimental Protocol: Preparation of this compound for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 426.26 g/mol . c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.26 mg of this compound in 1 mL of DMSO. d. Vortex the solution vigorously for 2-3 minutes. e. If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. f. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage.
-
Preparation of Working Solution: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in your desired cell culture medium immediately before use. c. To minimize precipitation, add the this compound stock solution to the medium while gently vortexing. d. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in your experiments.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a key nuclear export protein responsible for transporting various cargo proteins, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. By binding to and inhibiting CRM1, this compound blocks this nuclear export, leading to the nuclear accumulation of TSPs and subsequent cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound, a CRM1/XPO1 inhibitor.
References
KPT-276 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of KPT-276. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: Solid this compound is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the solid compound at -20°C, where it can remain stable for up to four years.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO, as the presence of moisture can reduce the solubility of the compound.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C, where they are reported to be stable for up to two years. For shorter-term storage, -20°C is acceptable for up to one year.
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Lower the final concentration: The compound may have exceeded its solubility limit in the aqueous environment.
-
Prepare fresh dilutions: Do not use a solution that has precipitated. Prepare a fresh dilution from your stock solution immediately before use.
-
Optimize DMSO concentration: While minimizing DMSO is important, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent system: For in vivo studies, formulations with co-solvents like polyethylene glycol (PEG), Tween-80, or corn oil can improve solubility. However, these working solutions should be prepared fresh daily.
Q5: How stable is this compound in aqueous solutions or cell culture media at working concentrations?
A5: While specific quantitative stability data for this compound in various aqueous solutions is not extensively published, it is a general recommendation for selective inhibitors of nuclear export (SINEs) to prepare working dilutions fresh for each experiment. The stability in aqueous solutions is likely limited, and prolonged storage of diluted solutions, especially at room temperature or 37°C, is not advised. For critical experiments, it is recommended to perform a stability assessment in your specific experimental buffer or medium.
Data Summary
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 4 years |
| Stock Solution (in DMSO) | -80°C | Up to 2 years |
| Stock Solution (in DMSO) | -20°C | Up to 1 year |
| Working Dilutions (Aqueous) | N/A | Prepare fresh daily |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Use fresh, anhydrous DMSO. |
| Ethanol | ~1 mg/mL | |
| DMF | ~10 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous solution (e.g., cell culture medium, buffer) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
Experimental solution (e.g., DMEM, PBS)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator set to the desired temperature (e.g., 4°C, room temperature, 37°C)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (ACN) or other suitable organic solvent for sample preparation
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike Experimental Solution: Dilute the this compound stock solution into the pre-warmed experimental solution to the final desired concentration. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the solution. This will serve as your T=0 reference point.
-
Incubation: Aliquot the remaining solution into separate sterile, low-binding tubes for each time point and temperature to be tested.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition.
-
Sample Processing:
-
If the experimental solution contains proteins (e.g., serum in cell culture media), perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visual Guides
Caption: this compound inhibits CRM1, leading to nuclear retention of tumor suppressor proteins.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Technical Support Center: Managing KPT-276 Induced Weight Loss in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing weight loss in mice induced by the selective inhibitor of nuclear export (SINE), KPT-276.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that functions as a selective inhibitor of nuclear export (SINE). It specifically targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). XPO1 is responsible for transporting various proteins, including many tumor suppressor proteins (TSPs), from the cell nucleus to the cytoplasm. By inhibiting XPO1, this compound forces the nuclear retention and accumulation of these TSPs, such as p53, p21, IκB, and FOXO3a.[1] This nuclear accumulation enhances their tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: Is weight loss a known side effect of this compound treatment in mice?
Yes, significant weight loss is a documented side effect of this compound administration in mice. In some preclinical studies, weight loss has been substantial enough to necessitate the temporary suspension of treatment. This side effect is also observed with other SINE compounds, including the clinically approved analog, selinexor (KPT-330). The weight loss is likely a result of a combination of factors, including potential gastrointestinal upset, decreased appetite (anorexia), and metabolic changes induced by the drug.
Q3: What are the typical clinical signs of this compound induced weight loss and associated distress in mice?
Researchers should monitor for a range of clinical signs in addition to changes on the scale. These can include:
-
Physical Appearance: Ruffled fur, hunched posture, lethargy, and dehydration (indicated by skin tenting).
-
Behavioral Changes: Reduced activity, decreased food and water intake, and social isolation.
-
Body Condition Score (BCS): A decline in BCS, which is a semi-quantitative assessment of fat and muscle stores, can be an early indicator of a negative health status, even before significant weight loss is apparent.
Q4: At what point should I become concerned about the degree of weight loss in my experimental mice?
A weight loss of 15-20% from the baseline body weight is generally considered a humane endpoint in preclinical studies and warrants immediate intervention or euthanasia. It is crucial to establish clear endpoint criteria in your animal study protocol and to consult with your institution's Institutional Animal Care and Use Committee (IACUC) for specific guidelines. Daily monitoring of body weight is essential, especially during the initial phases of this compound treatment.
Troubleshooting Guides
Issue 1: Rapid or Significant Weight Loss (>10% of baseline) Observed in this compound Treated Mice
Possible Causes:
-
Dosage: The administered dose of this compound may be too high for the specific mouse strain, age, or tumor model.
-
Dehydration and Malnutrition: The mice may be experiencing decreased appetite and water intake.
-
Gastrointestinal Toxicity: The drug may be causing nausea or other GI-related discomfort.
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check all calculations and the concentration of the dosing solution to ensure the correct dose is being administered.
-
Dose Modification: Consider reducing the dose of this compound or altering the dosing schedule (e.g., from daily to every other day) to improve tolerability. In some studies with SINE compounds, intermittent dosing schedules have been shown to be effective while minimizing toxicity.
-
Supportive Care - Hydration: Provide supplemental hydration. This can be in the form of subcutaneous injections of sterile saline (0.9% NaCl) or by providing hydrogel packs or other water-rich food sources in the cage.
-
Supportive Care - Nutritional Support:
-
Provide Palatable, High-Calorie Diet: Switch to or supplement the standard chow with a more palatable, high-calorie, and nutrient-dense diet. See the "Experimental Protocols" section for a detailed recipe.
-
Easy Access to Food: Place softened food pellets or a mash on the cage floor to ensure easy access for animals that may be lethargic.
-
-
Administer Appetite Stimulants: While not standard practice in all preclinical settings, consultation with a veterinarian may warrant the use of appetite stimulants. In clinical settings, agents like megestrol acetate and mirtazapine are used to combat anorexia in patients treated with selinexor.[2]
-
Monitor and Record: Continue to monitor body weight, food and water intake, and clinical signs daily. Meticulous record-keeping is crucial for evaluating the effectiveness of the interventions.
Quantitative Data Summary
| Compound | Dose and Schedule | Mouse Model | Observed Weight Change | Reference |
| Selinexor (KPT-330) | 15 mg/kg, p.o., 3x/week | Athymic mice with LS141 liposarcoma xenografts | No significant weight loss mentioned | [3] |
| Selinexor (KPT-330) | 10 mg/kg, p.o., 3x/week for 4 weeks | NSG mice with AML xenografts | Minimal toxicity to normal hematopoietic cells noted | [4] |
| Selinexor (KPT-330) | 15 mg/kg, p.o., 2x/week | Athymic mice with MPNST xenografts | Not explicitly stated, but combination with carfilzomib was tolerated | [3] |
| Selinexor (KPT-330) | 10 mg/kg, with a 5-day drug holiday | C57BL/6 mice with B16 melanoma | Dosing schedule designed to allow for normal immune function |
Note: This table is intended to provide a general reference. Researchers should perform pilot studies to determine the maximum tolerated dose (MTD) and the expected weight loss for this compound in their specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a High-Calorie, Palatable Supplemental Diet
This protocol describes the preparation of a nutrient-dense and palatable diet to supplement the standard chow for mice experiencing weight loss.
Materials:
-
Standard rodent chow pellets
-
Peanut butter (ensure it is free of xylitol)
-
Sweetened condensed milk or a similar high-calorie liquid
-
Blender or mortar and pestle
-
Shallow petri dishes or weigh boats
Procedure:
-
Grind a sufficient quantity of standard rodent chow pellets into a fine powder using a blender or a mortar and pestle.
-
In a separate container, mix two parts of the powdered chow with one part peanut butter and one part sweetened condensed milk by weight.
-
Thoroughly mix the ingredients until a uniform, dough-like consistency is achieved. The consistency should be moist but not overly sticky.
-
Place small, easily accessible portions of the high-calorie diet in a shallow dish on the cage floor.
-
Prepare the diet fresh daily to ensure palatability and prevent spoilage.
-
Monitor the consumption of both the standard chow and the supplemental diet.
Protocol 2: Monitoring and Intervention Workflow for this compound Induced Weight Loss
This protocol outlines a systematic approach to monitoring and managing weight loss in mice treated with this compound.
Procedure:
-
Baseline Measurement: Record the body weight and body condition score (BCS) of each mouse for at least three consecutive days before the start of the this compound treatment to establish a stable baseline.
-
Daily Monitoring: Once treatment begins, monitor and record the following parameters daily:
-
Body weight
-
Food intake
-
Water intake
-
Clinical signs of toxicity (activity level, posture, fur condition)
-
Tumor size (if applicable)
-
-
Intervention Thresholds:
-
Level 1 Intervention (5-10% weight loss):
-
Provide softened standard chow on the cage floor.
-
Introduce the high-calorie supplemental diet (Protocol 1).
-
Ensure easy access to water, potentially with a hydrogel pack.
-
-
Level 2 Intervention (10-15% weight loss):
-
Continue Level 1 interventions.
-
Administer subcutaneous fluids (e.g., 0.5-1.0 mL of sterile saline) once or twice daily, as advised by a veterinarian.
-
Consider a temporary reduction in the this compound dose or a brief pause in treatment (e.g., 1-2 days).
-
-
Humane Endpoint (>15-20% weight loss or severe clinical signs):
-
If weight loss exceeds the institutionally approved endpoint (typically 15-20%), or if the mouse displays severe signs of distress (e.g., immobility, labored breathing), the animal should be humanely euthanized according to the approved protocol.
-
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated safety profile of selinexor in multiple myeloma: experience from 437 patients enrolled in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing KPT-276 Treatment for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing KPT-276 treatment schedules to maximize therapeutic efficacy while managing potential toxicities. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable Selective Inhibitor of Nuclear Export (SINE) that specifically and irreversibly targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] CRM1 is responsible for transporting over 200 cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[2] By blocking CRM1, this compound forces the nuclear retention and accumulation of these TSPs (e.g., p53, p21, p27) and other key regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Q2: What are the key downstream effects of this compound treatment?
A2: Inhibition of CRM1 by this compound leads to the nuclear accumulation of major tumor suppressor proteins. This, in turn, triggers several downstream anti-cancer effects, including:
-
Cell Cycle Arrest: this compound can induce a G1/S phase cell cycle arrest.[3]
-
Induction of Apoptosis: The accumulation of pro-apoptotic proteins in the nucleus leads to programmed cell death.
-
Downregulation of Oncogenes: Treatment with this compound has been shown to reduce the levels of key oncoproteins such as c-MYC, CDC25A, and BRD4.[4]
Q3: In which cancer models has this compound shown preclinical activity?
A3: this compound and other closely related SINE compounds have demonstrated significant preclinical activity in a variety of hematological malignancies and solid tumors, including:
-
Multiple Myeloma (MM)
-
Acute Myeloid Leukemia (AML)
-
Mantle Cell Lymphoma (MCL)
-
Melanoma
-
Non-Small-Cell Lung Cancer (NSCLC)
-
Prostate Cancer
-
Renal Cell Carcinoma (RCC)
Troubleshooting Guide
Issue 1: High in vitro cytotoxicity in non-cancerous cell lines.
-
Possible Cause: While SINE compounds are designed to be selective for cancer cells, some off-target effects can occur, especially at higher concentrations. Normal cells also rely on CRM1 for nuclear export, although often to a lesser extent than cancer cells.
-
Troubleshooting Steps:
-
Confirm IC50 values: Ensure that the concentrations being used are relevant to the IC50 values for the cancer cell lines of interest. IC50 values for this compound in sensitive cancer cell lines are typically in the nanomolar range.
-
Titrate drug concentration: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Reduce exposure time: A shorter incubation period may be sufficient to induce apoptosis in cancer cells without causing excessive harm to normal cells.
-
Issue 2: Inconsistent anti-tumor effects in vivo.
-
Possible Cause: Variability in drug formulation, administration, or mouse strain can lead to inconsistent results. The tumor microenvironment can also play a role in treatment response.
-
Troubleshooting Steps:
-
Optimize drug formulation and administration: Ensure this compound is properly solubilized and administered consistently (e.g., oral gavage).
-
Monitor plasma drug levels: If possible, perform pharmacokinetic analysis to ensure adequate drug exposure in the animals.
-
Consider the tumor microenvironment: The efficacy of this compound can be influenced by the tumor microenvironment. Consider analyzing the impact of treatment on immune cell infiltration and other microenvironmental factors.
-
Issue 3: Significant toxicity observed in animal models (e.g., weight loss).
-
Possible Cause: The dose and/or schedule of this compound administration may be too aggressive, leading to on-target toxicities in normal tissues.
-
Troubleshooting Steps:
-
Implement intermittent dosing: Instead of daily administration, consider a schedule of every other day or a few times per week. Studies with related compounds have shown that intermittent dosing can maintain efficacy while reducing toxicity. In a multiple myeloma xenograft model, treatment with this compound had to be suspended due to weight loss, but the tumors responded again upon re-initiation of therapy after a break, suggesting the utility of intermittent scheduling.
-
Dose reduction: Lowering the dose of this compound can mitigate side effects. Clinical experience with the related drug Selinexor has shown that starting with a lower dose can enhance effectiveness while reducing side effects.
-
Supportive care: Provide supportive care to the animals, such as nutritional supplements, to help manage weight loss.
-
Prophylactic anti-nausea medication: In clinical settings with Selinexor, prophylactic use of anti-nausea medications like ondansetron and olanzapine has been effective in managing gastrointestinal side effects. While not standard in preclinical studies, this approach could be considered for valuable experiments where toxicity is a limiting factor.
-
Data on Preclinical Dosing Schedules
While direct head-to-head comparative studies for this compound are limited in the public domain, the following tables summarize dosing information from preclinical studies of this compound and closely related SINE compounds to guide schedule optimization.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Exposure Time | Assay | Reference |
| A375 | Melanoma | 320.6 nM | 72 hours | MTS Assay | |
| CHL-1 | Melanoma | 3879.4 nM | 72 hours | MTS Assay | |
| MM1.S | Multiple Myeloma | ~160 nM (median for 12 HMCLs) | 72 hours | MTT Assay | |
| OCI-MY5 | Multiple Myeloma | ~15 nM | 72 hours | MTT Assay |
Table 2: In Vivo Dosing Schedules of SINE Compounds in Mouse Models
| Compound | Cancer Model | Dose & Schedule | Key Efficacy Outcome | Toxicity Notes | Reference |
| This compound | Multiple Myeloma (xenograft) | Not specified | 40% decrease in tumor volume in 12 days | Significant weight loss requiring treatment suspension | |
| This compound | Multiple Myeloma (Vk*MYC transgenic) | Not specified | 57% reduction in M-spike over 3 weeks | Significant weight loss | |
| KPT-330 (Selinexor) | NSCLC (xenograft) | 10 mg/kg, thrice weekly for 4 weeks | Significant tumor growth inhibition | Minimal toxicities | |
| KPT-251 | Renal Cell Carcinoma (xenograft) | 75 mg/kg | Greater tumor growth inhibition than sorafenib | No adverse effects noted | |
| KPT-335 (Verdinexor) | Canine Non-Hodgkin Lymphoma | 1.5 mg/kg, three times weekly | Clinical benefit observed | Generally well-tolerated |
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Xenograft Mouse Model of Multiple Myeloma
-
Cell Preparation: Harvest MM1.S multiple myeloma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral gavage. Administer the drug according to the desired schedule (e.g., daily, every other day, or three times a week). The control group receives the vehicle only.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume throughout the study. Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
KPT-276 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the KPT-276 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with the selective CRM1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable, selective inhibitor of Chromosomal Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] It works by irreversibly binding to CRM1 and blocking its function in nuclear export.[3] This leads to the nuclear accumulation of tumor suppressor proteins, growth regulators, and anti-inflammatory proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[4][5]
Q2: My this compound solution appears to have precipitated. How can I ensure proper solubilization?
Inconsistent solubility is a common source of experimental variability. This compound has limited solubility in aqueous solutions.
-
Recommended Solvent: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution in fresh, anhydrous DMSO. A common stock concentration is 10-20 mg/mL.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Dilution: When preparing working dilutions, it is crucial to add the this compound stock solution to your aqueous media with vigorous mixing to prevent precipitation. For in vivo preparations, specific formulations with excipients like PEG400, Tween80, and propylene glycol may be necessary to improve solubility.
Q3: I am observing high variability in my cell viability assays (e.g., MTT, MTS). What could be the cause?
Several factors can contribute to inconsistent results in cell viability assays:
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The median IC50 value is approximately 160 nM in a panel of human multiple myeloma cell lines, but this can vary. It is advisable to perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Assay-Specific Interference: Some assay reagents may interact with the compound. Consider using alternative or orthogonal methods to confirm your findings (e.g., trypan blue exclusion, apoptosis assays).
-
Treatment Duration: The effects of this compound are time-dependent. Inconsistent incubation times can lead to variability. A 72-hour drug treatment is a common time point for assessing viability.
Q4: My in vivo xenograft study shows inconsistent tumor growth inhibition. What should I check?
-
Drug Formulation and Administration: Inconsistent preparation of the in vivo formulation can lead to variable drug exposure. Ensure the formulation is homogenous and administered consistently (e.g., oral gavage).
-
Animal Health and Weight: Monitor animal body weight closely, as significant weight loss can be a sign of toxicity and may necessitate a temporary suspension of treatment. This can impact tumor growth and overall study outcomes.
-
Tumor Burden at Treatment Initiation: Ensure that tumors have reached a consistent and measurable size before initiating treatment to reduce variability between animals.
Troubleshooting Guides
Guide 1: Inconsistent Protein Localization Results (Immunofluorescence/Western Blot)
Problem: Observing variable nuclear accumulation of a known CRM1 cargo protein after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for inducing nuclear localization of your protein of interest without causing excessive cytotoxicity. |
| Incorrect Timing | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak time for nuclear accumulation of the cargo protein. |
| Cell Permeabilization Issues | Optimize your immunofluorescence permeabilization protocol. Inadequate permeabilization can prevent antibodies from reaching nuclear targets. |
| Antibody Quality | Validate your primary antibody for specificity to the target protein. |
Guide 2: Unexpected Cytotoxicity in Control Cells
Problem: Observing significant cell death in vehicle-treated (DMSO) control cells.
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) and consistent across all wells. |
| DMSO Quality | Use high-purity, anhydrous DMSO to prepare your stock solution. Moisture-absorbing DMSO can reduce the solubility of this compound. |
| Contamination | Check your cell culture for any signs of bacterial or fungal contamination. |
Experimental Protocols
Western Blotting for c-MYC Downregulation
This protocol is adapted from studies demonstrating this compound's effect on c-MYC protein levels.
-
Cell Treatment: Seed MM1.S cells and treat with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 12-24 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against c-MYC overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: In Vitro Activity of this compound in Human Multiple Myeloma Cell Lines (HMCLs)
| Cell Line | IC50 (nM) after 72h |
| MM1.S | ~160 (Median for a panel of 12 HMCLs) |
| Other HMCLs | Values can range, with 11 of 12 lines showing at least 50% viability reduction at ≤ 1 µM |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 11-20 mg/mL | |
| Water | <1 mg/mL (insoluble or slightly soluble) | |
| Ethanol | <1 mg/mL (insoluble or slightly soluble) |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | inhibitor of CRM1 (Chromosomal Maintenance 1, also known as Exportin 1 or XPO1) | CAS 1421919-75-6 | Buy KPT276 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming KPT-276 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective inhibitor of nuclear export (SINE) compound, KPT-276. The information provided is intended to help address challenges related to the development of resistance to this compound in cancer cell lines and to provide strategies to overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3] XPO1 is a key protein responsible for the transport of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[4] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs. This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1, blocking its function.[5] This inhibition leads to the nuclear accumulation and reactivation of TSPs, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Acquired resistance to this compound and other SINE compounds can arise through several mechanisms:
-
Target Alteration: The most common mechanism is a mutation in the XPO1 gene at the Cys528 residue, the covalent binding site for this compound. A C528S (cysteine to serine) mutation has been shown to confer resistance.
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival and anti-apoptotic signaling pathways to bypass the effects of TSP reactivation. A key pathway implicated in Selinexor (a close analog of this compound) resistance is the NF-κB signaling pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC4, has been associated with altered sensitivity to Selinexor, suggesting a potential role in drug efflux.
-
Upregulation of E2F1: The transcription factor E2F1, which is involved in cell cycle progression, has been identified as a potential biomarker for Selinexor resistance. Its overexpression may overwhelm the inhibitory effect of XPO1 blockade.
Troubleshooting Guides
Problem 1: How can I confirm that my cell line has developed resistance to this compound?
Solution: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Experimental Protocol: Determining the IC50 of this compound
Materials:
-
Parental and suspected resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and suspected resistant cells into separate 96-well plates at a predetermined optimal density. Allow the cells to adhere and resume growth for 18-24 hours.
-
Drug Dilution: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a broad concentration range. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plates for a period that is appropriate for the doubling time of your cell line (typically 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation: Example of IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| HT-1080 | KPT-185 (Selinexor analog) | ~25 nM | >2500 nM | >100 |
| A375 Melanoma | This compound | 320.6 nM | Not Reported | Not Applicable |
| CHL-1 Melanoma | This compound | 3879.4 nM | Not Reported | Not Applicable |
| MM1S Myeloma | Selinexor | 25 nM | Not Reported | Not Applicable |
| RPMI8226 Myeloma | Selinexor | 150 nM | Not Reported | Not Applicable |
Note: Data for KPT-185 resistance is synthesized from published studies. IC50 values for this compound and Selinexor in sensitive lines are provided for reference.
Visualization: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Problem 2: I suspect NF-κB pathway activation is mediating resistance. How can I investigate this?
Solution: Activation of the NF-κB pathway in resistant cells can be assessed by examining the nuclear translocation of NF-κB subunits (e.g., p65/RelA) and the degradation of its inhibitor, IκBα. Immunofluorescence microscopy is a suitable method to visualize the subcellular localization of these proteins.
Experimental Protocol: Immunofluorescence for IκBα Nuclear Localization
Materials:
-
Parental and resistant cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Primary antibody against IκBα
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed parental and resistant cells on coverslips. Treat with this compound or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-IκBα antibody diluted in antibody dilution buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
Expected Results: In sensitive cells treated with this compound, IκBα should accumulate in the nucleus, sequestering NF-κB and inhibiting its activity. In resistant cells with an activated NF-κB pathway, IκBα may be rapidly degraded, leading to a weaker nuclear signal and increased nuclear localization of NF-κB p65.
Visualization: NF-κB Signaling in this compound Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimal timing and drug combination of selinexor in multiple myeloma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: KPT-276 and Related SINE Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Selective Inhibitor of Nuclear Export (SINE) compound KPT-276 and its analogs (e.g., Selinexor/KPT-330, Verdinexor/KPT-335) in animal models. The information is intended to help manage and minimize treatment-associated toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other SINE compounds?
A1: this compound is a Selective Inhibitor of Nuclear Export (SINE) that works by binding to and inhibiting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is responsible for transporting numerous proteins, including many tumor suppressor proteins (TSPs), from the cell nucleus to the cytoplasm.[1][2] By blocking XPO1, this compound forces the nuclear retention and accumulation of these TSPs, which can, in turn, lead to cell cycle arrest and apoptosis in cancer cells.[3]
Q2: What are the most common toxicities observed with SINE compounds like this compound in animal models?
A2: The most frequently reported toxicities associated with SINE compounds in animal studies are primarily gastrointestinal and hematological. These include anorexia (loss of appetite), weight loss, vomiting, and diarrhea. Myelosuppression, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), is also a notable side effect. In some studies, hepatotoxicity has been identified as a dose-limiting toxicity.
Q3: Are there strategies to mitigate the gastrointestinal side effects of this compound?
A3: Yes, gastrointestinal toxicities are often manageable. Common strategies include supportive care with anti-emetics and anti-diarrheal agents. Dose modulation, such as reducing the dosage or altering the dosing schedule (e.g., from three times a week to twice a week), has been shown to be effective. Additionally, the co-administration of low-dose corticosteroids, like prednisone, has been used to manage these side effects in canine patients. Some newer generation SINE compounds are designed for lower central nervous system penetration, which may reduce gastrointestinal toxicity.
Q4: How can I manage hematological toxicities like thrombocytopenia and neutropenia?
A4: Management of hematological toxicities typically involves careful monitoring of complete blood counts (CBCs). If significant myelosuppression occurs, dose interruption or reduction is the primary management strategy. The reversible nature of SINE compounds means that blood counts often recover after a short break from treatment.
Q5: Can this compound be combined with other agents to enhance efficacy and potentially reduce toxicity?
A5: Yes, combination therapy is a key area of investigation. For instance, combining Selinexor (KPT-330) with proteasome inhibitors like bortezomib or carfilzomib has shown synergistic cytotoxic effects in vitro and in vivo. This combination can be beneficial in overcoming resistance and may allow for the use of lower, less toxic doses of each agent. This compound has also been shown to be synergistic with the BRD4 inhibitor JQ1 in multiple myeloma cell lines.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss / Anorexia | High dose or frequent dosing schedule of this compound leading to gastrointestinal distress. | 1. Implement supportive care: nutritional support, appetite stimulants. 2. Reduce the dose of this compound. 3. Modify the dosing schedule (e.g., switch from M/W/F to a twice-weekly regimen). 4. Consider co-administration of low-dose prednisone, as has been done with Verdinexor in canine models. |
| Vomiting and Diarrhea | Direct gastrointestinal toxicity of the SINE compound. | 1. Administer standard anti-emetic and anti-diarrheal medications. 2. Ensure adequate hydration of the animal. 3. Temporarily halt treatment until symptoms resolve, then restart at a lower dose. |
| Low Platelet or Neutrophil Count (Thrombocytopenia/Neutropenia) | Myelosuppression due to the effect of this compound on hematopoietic cells. | 1. Monitor complete blood counts (CBCs) regularly throughout the study. 2. Pause dosing if counts fall below a predefined critical level. 3. Restart treatment at a reduced dose once blood counts have recovered. |
| Elevated Liver Enzymes | Potential hepatotoxicity, which has been noted as a dose-limiting toxicity for some SINE compounds. | 1. Monitor liver function tests (e.g., ALT, AST) regularly. 2. If significant elevations are observed, pause treatment. 3. Consider restarting at a lower dose if and when enzyme levels return to baseline. |
| Lack of Tumor Response | Potential for de novo or acquired resistance to the SINE compound. | 1. Confirm target engagement (i.e., inhibition of XPO1). 2. Investigate mechanisms of resistance, such as upregulation of NF-κB activity. 3. Consider combination therapy. Combining with a proteasome inhibitor has been shown to re-sensitize resistant cells to Selinexor. |
Quantitative Data Summary
Table 1: Dosing and Efficacy of Verdinexor (KPT-335) in Canine Non-Hodgkin Lymphoma (NHL)
| Dosing Regimen | Maximum Tolerated Dose (MTD) | Clinical Benefit (PR or SD) | Median Time to Progression (TTP) for Responders | Primary Toxicities |
| Twice Weekly (Mon/Thurs) | 1.75 mg/kg | 9 out of 14 dogs | 66 days | Gastrointestinal, Anorexia, Weight Loss, Hepatotoxicity |
| Three Times Weekly (Mon/Wed/Fri) | 1.5 mg/kg (initial dose) | 4 out of 6 dogs | 83 days | Anorexia, Weight Loss (led to dose reduction in some cases) |
PR: Partial Response, SD: Stable Disease
Table 2: this compound Activity in Multiple Myeloma (MM) Mouse Models
| Animal Model | Treatment | Outcome |
| Vk*MYC Transgenic MM Mouse Model | This compound | Reduced monoclonal spikes |
| Xenograft MM Mouse Model (MM1.S cells) | This compound | 40% decrease in tumor volume within 12 days |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of SINE Compounds
-
Animal Model Selection: Select appropriate animal models (e.g., immunodeficient mice for xenografts, or spontaneous tumor models like canines with lymphoma).
-
Dose Formulation: Prepare the SINE compound (e.g., this compound) in a suitable vehicle for oral gavage or other desired route of administration.
-
Dosing Regimen: Administer the compound according to the planned schedule (e.g., twice or three times per week). In a study with this compound in a mouse model of inflammatory demyelination, a dose of 75 mg/kg was administered every other day via oral gavage.
-
Monitoring:
-
Clinical Signs: Observe animals daily for signs of toxicity such as changes in behavior, posture (e.g., arched back), or fur condition (piloerection).
-
Body Weight: Record body weight at least twice weekly to monitor for weight loss, a key indicator of toxicity.
-
Blood Work: Collect blood samples periodically (e.g., weekly) for complete blood count (CBC) and serum chemistry panels to assess for hematological and organ toxicity (e.g., hepatotoxicity).
-
-
Endpoint Analysis:
-
At the end of the study, perform necropsies.
-
Collect tissues for histopathological analysis, paying close attention to the gastrointestinal tract and liver. H&E and AB/PAS staining can be used to investigate intestinal morphology and goblet cell numbers.
-
Tumor volumes should be measured regularly (e.g., twice weekly) with calipers for efficacy assessment.
-
Visualizations
Caption: Mechanism of this compound via inhibition of XPO1/CRM1-mediated nuclear export.
Caption: Experimental workflow for monitoring and managing this compound toxicity in animal models.
References
appropriate vehicle control for KPT-276 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective inhibitor of nuclear export (SINE) compound KPT-276 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to ensure the appropriate use of vehicle controls and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vivo studies with this compound?
A1: The most commonly cited and validated vehicle for oral administration of this compound and other SINE compounds, such as selinexor, is a formulation composed of 0.6% (w/v) Pluronic F-68 and 0.6% (w/v) PVP K-29/32 in sterile water.[1] This vehicle is suitable for oral gavage.
Q2: Are there any alternative vehicle formulations for this compound?
A2: Yes, for hydrophobic compounds like this compound, alternative formulations using co-solvents can be prepared. A common alternative includes a mixture of Polyethylene Glycol 400 (PEG400), Tween 80, and Propylene Glycol in an aqueous solution. The exact ratios may require optimization for your specific drug concentration and study design.
Q3: How should this compound formulations be prepared and stored?
A3: It is highly recommended to prepare the this compound formulation fresh for each day of dosing. The vehicle solution (e.g., Pluronic F-68/PVP K-29/32 in water) can be prepared in a larger batch and stored at 4°C for up to a week. However, the final drug suspension should be made immediately before administration to minimize the risk of precipitation and ensure consistent dosing.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of nuclear export (SINE) that specifically targets Exportin 1 (XPO1 or CRM1). By inhibiting CRM1, this compound blocks the transport of tumor suppressor proteins and other growth-regulatory proteins from the nucleus to the cytoplasm, leading to their accumulation in the nucleus, cell cycle arrest, and apoptosis in cancer cells.
Vehicle Control Formulations
Below are the compositions of the recommended and alternative vehicle controls for this compound in vivo studies.
| Vehicle Component | Primary Formulation | Alternative Formulation |
| Pluronic F-68 | 0.6% (w/v) | - |
| PVP K-29/32 | 0.6% (w/v) | - |
| PEG400 | - | Variable (e.g., 10-30%) |
| Tween 80 | - | Variable (e.g., 5-10%) |
| Propylene Glycol | - | Variable (e.g., 10-20%) |
| Solvent | Sterile Water | Sterile Water or PBS |
Experimental Protocols
Preparation of Primary Vehicle Control (0.6% Pluronic F-68 / 0.6% PVP K-29/32)
Materials:
-
Pluronic F-68 powder
-
PVP K-29/32 powder
-
Sterile, purified water
-
This compound powder
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage and administration
Procedure:
-
Prepare the Vehicle Solution:
-
Weigh out the appropriate amount of Pluronic F-68 and PVP K-29/32 to achieve a final concentration of 0.6% (w/v) for each. For example, to prepare 100 mL of vehicle, weigh 0.6 g of Pluronic F-68 and 0.6 g of PVP K-29/32.
-
Add the powders to a sterile container with a magnetic stir bar.
-
Add the desired volume of sterile water.
-
Stir the solution at room temperature until both powders are completely dissolved. This may take some time.
-
The vehicle solution can be stored at 4°C for up to one week.
-
-
Prepare the this compound Formulation (Fresh Daily):
-
Calculate the total amount of this compound needed for the day's dosing based on the number of animals, their weights, and the target dose.
-
Weigh the required amount of this compound powder.
-
In a sterile tube, add a small volume of the prepared vehicle solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle solution while vortexing or stirring to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or precipitation. If present, continue to mix until uniform.
-
Administer the formulation to the animals via oral gavage immediately after preparation.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Body Weight Loss (>15-20%) in Mice | - Drug toxicity | - Reduce the dose of this compound.- Decrease the frequency of administration (e.g., from daily to every other day).- Provide supportive care such as supplemental nutrition and hydration. |
| Gastrointestinal Toxicity (Diarrhea, Dehydration) | - Drug-related side effect | - Monitor animals closely for signs of diarrhea and dehydration.- Provide supportive care, including subcutaneous fluids if necessary.- Consider reducing the drug dose or frequency.- Ensure the vehicle itself is not causing irritation. |
| Thrombocytopenia (Low Platelet Count) | - Myelosuppression due to this compound | - Monitor platelet counts via regular blood sampling (e.g., tail vein).- If severe thrombocytopenia is observed, consider dose reduction or interruption.- In a preclinical setting, supportive care is the primary management strategy. |
| Precipitation of this compound in Formulation | - Poor solubility of this compound in the aqueous vehicle- Formulation prepared too far in advance | - Prepare the this compound suspension fresh immediately before each use.- Ensure thorough mixing and sonication (if necessary and validated) to create a fine, homogenous suspension.- Visually inspect the suspension before each administration.- If precipitation is a persistent issue, consider optimizing the vehicle formulation or trying the alternative PEG400-based vehicle. |
| Inconsistent Dosing | - Inhomogeneous suspension- Inaccurate pipetting | - Vortex the suspension thoroughly before drawing each dose.- Use calibrated pipettes and proper technique for administration.- Ensure the drug is evenly suspended throughout the entire dosing period for a group of animals. |
Visualizations
References
Technical Support Center: Assessing KPT-276 Blood-Brain Barrier Permeability
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the blood-brain barrier (BBB) permeability of KPT-276, a selective inhibitor of nuclear export (SINE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier permeability a subject of interest?
A1: this compound is an orally bioavailable, selective inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] This protein is responsible for the nuclear export of various tumor suppressor proteins and growth regulators. By inhibiting XPO1, this compound can trap these proteins in the nucleus, leading to anti-cancer effects. Its ability to cross the blood-brain barrier is of significant interest for treating central nervous system (CNS) malignancies, such as glioblastoma, and other neurological disorders.
Q2: Does this compound cross the blood-brain barrier?
A2: Yes, preclinical studies have demonstrated that this compound is designed for oral administration and possesses the ability to cross the blood-brain barrier. Pharmacokinetic measurements in rats have confirmed its penetration into the brain parenchyma.[2]
Q3: What are the key physicochemical properties of this compound relevant to BBB permeability?
A3: The ability of a molecule to cross the BBB is influenced by its physicochemical properties. For this compound, these properties are:
-
Molecular Weight: 426.27 g/mol [2]
-
Calculated Partition Coefficient (cLogP): 4.44[2]
-
Topological Polar Surface Area (tPSA): 48.27 Ų[2]
Generally, small, lipophilic molecules with a low polar surface area are more likely to passively diffuse across the BBB.
Data Presentation: In Vivo Pharmacokinetics of this compound
The following table summarizes the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single oral gavage administration. This data is crucial for understanding its absorption, distribution, and ability to penetrate the central nervous system.
| Parameter | Value | Unit |
| Dose | 2 | mg/kg |
| Administration Route | Oral Gavage | - |
| Species | Sprague-Dawley Rat | - |
| Cmax (Plasma) | Data not available in provided snippets | ng/mL |
| Tmax (Plasma) | Data not available in provided snippets | hours |
| AUC (Plasma) | Data not available in provided snippets | ngh/mL |
| Cmax (Brain) | Data not available in provided snippets | ng/g |
| Tmax (Brain) | Data not available in provided snippets | hours |
| AUC (Brain) | Data not available in provided snippets | ngh/g |
| Brain-to-Plasma Ratio | Data not available in provided snippets | - |
Note: While the source study confirms that pharmacokinetic measurements were taken, the specific quantitative values for Cmax, Tmax, AUC, and the brain-to-plasma ratio were not available in the provided search snippets. Researchers should refer to the full publication for detailed data.
Experimental Protocols
In Vivo Assessment of this compound BBB Permeability in Rats
This protocol outlines the key steps for an in vivo pharmacokinetic study to determine the brain penetration of this compound in rats, based on established methodologies.
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Housed under standard conditions with a 12-hour light-dark cycle and ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer a single dose of 2 mg/kg via oral gavage.
3. Sample Collection:
-
At predetermined time points post-administration, collect blood samples.
-
Following blood collection, euthanize the animals via an approved method (e.g., CO2 inhalation).
-
Perfuse the animals with cold saline to remove blood from the brain tissue.
-
Harvest the whole brain, rinse with cold saline, blot dry, weigh, and snap freeze for later analysis.
4. Sample Analysis:
-
Analyze the concentrations of this compound in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Determine pharmacokinetic parameters (Cmax, Tmax, AUC) for both plasma and brain using non-compartmental analysis software.
-
Calculate the brain-to-plasma concentration ratio at each time point and the overall AUCbrain/AUCplasma ratio to quantify BBB penetration.
In Vivo Pharmacokinetic Workflow
Troubleshooting Guides
Issue 1: High Variability in In Vivo Brain Concentration Data
-
Possible Cause: Inconsistent oral gavage technique leading to variable drug delivery to the stomach.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in proper oral gavage technique for rats. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea.
-
Possible Cause: Incomplete perfusion of the brain, leaving residual blood that contains the drug.
-
Troubleshooting Step: Ensure the perfusion process is consistent and complete for all animals. The liver should change color, indicating effective blood removal.
-
Possible Cause: Degradation of the compound in the collected samples.
-
Troubleshooting Step: Ensure brain and plasma samples are processed and frozen immediately after collection to prevent degradation.
Issue 2: Low or Undetectable Brain Concentrations of this compound
-
Possible Cause: Poor absorption from the gastrointestinal tract.
-
Troubleshooting Step: Evaluate the formulation of this compound. Consider using solubility enhancers or different vehicle formulations.
-
Possible Cause: High activity of efflux transporters at the BBB, such as P-glycoprotein (P-gp), actively pumping this compound out of the brain.
-
Troubleshooting Step: Conduct in vitro transporter assays to determine if this compound is a substrate for P-gp or other relevant efflux transporters. In vivo studies could include co-administration with a known P-gp inhibitor.
-
Possible Cause: Rapid metabolism of this compound in the liver or brain.
-
Troubleshooting Step: Perform metabolic stability assays using liver and brain microsomes to assess the metabolic rate of this compound.
Signaling Pathway
This compound functions by inhibiting the nuclear export protein XPO1/CRM1. This leads to the nuclear accumulation of tumor suppressor proteins (TSPs) and other growth regulatory proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
KPT-276 In Vitro Degradation and Metabolism Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KPT-276 in vitro. The information is designed to address common challenges and provide a deeper understanding of the compound's behavior in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary route of in vitro metabolism for this compound?
Due to the lack of publicly available in vitro metabolism data specifically for this compound, information from its close structural analog, selinexor (KPT-330), is utilized as a predictive reference. The primary metabolic pathway for selinexor is reported to be inactivation through glutathione (GSH) conjugation.[1] This is a phase II metabolic reaction and can occur non-enzymatically.
Q2: Is this compound expected to be significantly metabolized by cytochrome P450 (CYP) enzymes?
Based on studies with its analog selinexor, this compound is expected to undergo minimal metabolism by cytochrome P450 (CYP) enzymes.[1] In vitro studies using human liver microsomes have shown that selinexor is not a significant substrate for CYP450s.[1] Therefore, significant degradation of this compound is not anticipated in assays relying solely on CYP450 activity, such as those using liver microsomes without the addition of cofactors for phase II enzymes.
Q3: My in vitro metabolism assay using liver microsomes shows very slow degradation of this compound. Is this expected?
Yes, this is an expected outcome. If your assay is primarily designed to assess Phase I metabolism mediated by CYP enzymes, you will likely observe low clearance of this compound. To investigate its primary metabolic pathway, your experimental setup should be designed to detect glutathione conjugation.
Q4: What in vitro systems are most appropriate for studying this compound metabolism?
To capture the likely primary metabolic pathway of GSH conjugation, the following in vitro systems are recommended:
-
Hepatocytes: These cells contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, including glutathione and glutathione S-transferases (GSTs).
-
Liver S9 fractions supplemented with GSH: The S9 fraction contains both microsomal and cytosolic enzymes. Supplementing with glutathione will facilitate the investigation of GSH conjugation.
-
Recombinant GST enzymes with GSH: This system can be used to confirm the role of specific glutathione S-transferase isoforms in the conjugation of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant degradation of this compound observed in human liver microsomes. | The primary metabolic pathway is likely not CYP450-mediated. | Utilize an in vitro system capable of assessing Phase II metabolism, such as hepatocytes or S9 fractions supplemented with glutathione (GSH). |
| High variability in metabolic stability results between experiments. | Inconsistent cell viability or cofactor concentrations. Instability of the compound in the assay medium. | Ensure consistent cell health and density if using hepatocytes. Prepare fresh cofactor solutions for each experiment. Assess the stability of this compound in the incubation buffer without metabolic enzymes to check for non-enzymatic degradation. |
| Difficulty in detecting metabolites. | The metabolite may not be well-retained or ionized under the current analytical method. The rate of metabolism may be very low. | Optimize your LC-MS/MS method for the detection of the predicted glutathione conjugate. Increase the incubation time or the concentration of the metabolic enzymes/cofactors to generate a higher amount of the metabolite. |
| Unexpected metabolite peaks are observed. | Potential for non-enzymatic degradation or reaction with media components. Contamination of the sample. | Run control incubations without enzymes to identify non-enzymatic degradation products. Ensure all reagents and labware are clean. |
Data Presentation
Table 1: Predicted In Vitro Metabolic Profile of this compound (based on Selinexor data)
| Parameter | Expected Outcome | Rationale/Reference |
| Primary Metabolic Pathway | Glutathione (GSH) Conjugation | Based on data from the structural analog, selinexor.[1] |
| CYP450 Metabolism | Minimal | In vitro studies with selinexor in human liver microsomes showed insignificant CYP450 involvement.[1] |
| Recommended In Vitro System | Hepatocytes, S9 fraction + GSH | To facilitate the detection of Phase II metabolism. |
| Key Metabolite to Monitor | This compound-GSH conjugate | The expected product of the primary metabolic pathway. |
Experimental Protocols
Protocol: Assessment of this compound Metabolic Stability in Human Hepatocytes
1. Objective: To determine the in vitro metabolic stability of this compound in suspended human hepatocytes.
2. Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
This compound
-
Positive control compound (e.g., a compound with known moderate to high clearance in hepatocytes)
-
Negative control (heat-inactivated hepatocytes)
-
96-well plates
-
Incubator shaker (37°C, 5% CO2)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
LC-MS/MS system
3. Method:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
Pre-incubate the hepatocyte suspension for 10 minutes at 37°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the incubation medium to the final working concentration (e.g., 1 µM).
-
Initiate the reaction by adding the this compound working solution to the pre-warmed hepatocyte suspension.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard.
-
Include a positive control and a negative control (heat-inactivated hepatocytes) to run in parallel.
-
Once all time points are collected, centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/10^6 cells) = (V/N) * k, where V is the incubation volume and N is the number of cells.
-
Mandatory Visualization
Caption: Predicted in vitro metabolic pathway of this compound.
Caption: Troubleshooting workflow for this compound in vitro metabolism experiments.
References
Validation & Comparative
A Comparative Guide to KPT-276 and KPT-185: Efficacy and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy and bioavailability of two selective inhibitors of nuclear export (SINE), KPT-276 and KPT-185. Both compounds target the nuclear export protein CRM1 (Chromosome Region Maintenance 1, also known as XPO1), a key regulator of cellular processes that is often overexpressed in cancer. By inhibiting CRM1, these molecules force the nuclear retention of tumor suppressor proteins, leading to cell cycle arrest and apoptosis in malignant cells. This guide synthesizes available experimental data to assist researchers in selecting the appropriate tool compound for their in vitro and in vivo studies.
Executive Summary
KPT-185 is a potent inhibitor of CRM1 and has been instrumental as a tool compound for in vitro studies, demonstrating significant anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. However, its utility in vivo is severely limited by poor pharmacokinetic properties.[1][2] this compound was developed as an orally bioavailable analog of KPT-185, exhibiting a superior pharmacokinetic profile that makes it suitable for in vivo preclinical studies.[3][4][5] While both molecules share a common mechanism of action, their differing bioavailability is a critical determinant for their application in preclinical drug development.
Efficacy Comparison
In Vitro Efficacy
Both KPT-185 and this compound have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell growth inhibition is a key metric for their in vitro potency.
| Cell Line | Cancer Type | KPT-185 IC50 (nM) | This compound IC50 (nM) | Reference |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 16-395 | - | |
| NHL cell lines | Non-Hodgkin's Lymphoma | ~25 (median) | - | |
| AML cell lines | Acute Myeloid Leukemia | 100-500 | - | |
| A375 | Melanoma | - | 320.6 | |
| CHL-1 | Melanoma | - | 3879.4 | |
| MM1.S | Multiple Myeloma | - | Significant viability reduction | |
| H1975 | Non-Small Cell Lung Cancer | Significant viability reduction | - | |
| H1650GR | Non-Small Cell Lung Cancer | Significant viability reduction | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
In Vivo Efficacy
Due to its poor pharmacokinetic profile, in vivo efficacy data for KPT-185 is limited. In contrast, this compound has been evaluated in several preclinical xenograft models, demonstrating significant anti-tumor activity.
| Animal Model | Cancer Type | Compound | Dosing Regimen | Key Findings | Reference |
| MM1.S xenograft mice | Multiple Myeloma | This compound | Not specified | Significant tumor growth inhibition | |
| Vk*MYC transgenic mice | Multiple Myeloma | This compound | Not specified | Reduced monoclonal spikes | |
| H1975 xenograft mice | Non-Small Cell Lung Cancer | This compound | Oral administration | Significant inhibition of tumor growth | |
| A375 xenograft mice | Melanoma | This compound | Oral administration | Significant inhibition of tumor growth | |
| CHL-1 xenograft mice | Melanoma | This compound | Oral administration | Significant inhibition of tumor growth |
Bioavailability and Pharmacokinetics
The most significant distinction between this compound and KPT-185 lies in their pharmacokinetic profiles. This compound was specifically designed to overcome the poor oral bioavailability of KPT-185.
| Parameter | KPT-185 | This compound | Species | Reference |
| Oral Bioavailability | Poor | Good | - | |
| Cmax (ng/mL) | 4.2 (at 10 mg/kg PO) | - | Mouse | |
| Tmax (hr) | 0.25 (at 10 mg/kg PO) | - | Mouse | |
| Pharmacokinetic Profile | Unfavorable for in vivo use | Suitable for in vivo use | - |
Mechanism of Action and Signaling Pathway
Both this compound and KPT-185 are Selective Inhibitors of Nuclear Export (SINEs) that function by covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of the CRM1 protein. This irreversible binding blocks the export of numerous tumor suppressor proteins (TSPs) and other growth-regulatory proteins from the nucleus to the cytoplasm. The resulting nuclear accumulation of these TSPs, such as p53, p21, and IκB, restores their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KPT-276 Combination Therapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical studies investigating the combination of KPT-276 and its analogs, Selinexor (KPT-330) and Verdinexor (KPT-335), with other anticancer agents. The data presented here is intended to support researchers and drug development professionals in evaluating the potential of these combination therapies.
Introduction to this compound and Analogs
This compound and its analogs are Selective Inhibitor of Nuclear Export (SINE) compounds that target Exportin 1 (XPO1/CRM1).[1] XPO1 is a key protein responsible for the transport of numerous tumor suppressor proteins (TSPs) and growth regulators from the cell nucleus to the cytoplasm. By inhibiting XPO1, these compounds force the nuclear retention and activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells. This novel mechanism of action has shown promise in overcoming drug resistance and enhancing the efficacy of conventional anticancer therapies.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination therapies of this compound analogs with various anticancer agents.
Selinexor (KPT-330) Combination Therapy in Triple-Negative Breast Cancer (TNBC)
In Vitro Efficacy:
| Combination Agent | Cell Line | Selinexor IC50 (nM) (Single Agent) | Combination Index (CI) | Synergy/Antagonism |
| Paclitaxel | SUM-159PT, MDA-MB-468, etc. | 44 (median)[2] | 0.5 (median)[2] | Synergy[2] |
| Doxorubicin | SUM-159PT, MDA-MB-468, etc. | 44 (median)[2] | 0.6 (median) | Synergy |
| Carboplatin | SUM-159PT, MDA-MB-468, etc. | 44 (median) | 0.8 (median) | Synergy |
| Eribulin | SUM-159PT, MDA-MB-468, etc. | 44 (median) | 0.7 (median) | Synergy |
In Vivo Efficacy (Patient-Derived Xenograft Models):
| Combination Agent | Tumor Growth Inhibition (T/C Ratio) - Selinexor Alone | Tumor Growth Inhibition (T/C Ratio) - Combination |
| Paclitaxel | 42% (median) | 27% (average) |
| Eribulin | 42% (median) | 12% (average) |
This compound Combination Therapy in Multiple Myeloma (MM)
In Vitro Efficacy:
| Combination Agent | Cell Line | This compound IC50 (nM) (Single Agent) | Combination Index (CI) | Synergy/Antagonism |
| JQ1 (BRD4 Inhibitor) | RPMI-8226 | 903 | < 1.0 | Synergy |
| JQ1 (BRD4 Inhibitor) | KMS12PE | >1000 | < 1.0 | Synergy |
| JQ1 (BRD4 Inhibitor) | OPM2 | >1000 | < 1.0 | Synergy |
Verdinexor (KPT-335) Combination Therapy in Canine Cancers
In Vitro Efficacy (Canine Lymphoma Cell Lines):
| Combination Agent | Cell Line | Observation |
| Doxorubicin | CLBL-1, CLBL-1M, UL-1 | Suppressed cell proliferation, Synergistic effects |
| Vincristine | CLBL-1, CLBL-1M, UL-1 | Suppressed cell proliferation, Synergistic effects |
In Vitro Efficacy (Canine Osteosarcoma Cell Lines):
| Combination Agent | Cell Line | Verdinexor IC50 (nM) (Single Agent) | Combination Index (CI) | Synergy/Antagonism |
| Doxorubicin | Abrams, OSCA-40, D-17 | 21-74 | < 1.0 | Synergy |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Selinexor (KPT-330) and Chemotherapy in Triple-Negative Breast Cancer (TNBC)
Cell Lines and Culture: A panel of 14 TNBC cell lines, including SUM-159PT and MDA-MB-468, were utilized. Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
In Vitro Proliferation and Synergy Assays: Cells were seeded in 96-well plates and treated with Selinexor and/or chemotherapeutic agents (paclitaxel, doxorubicin, carboplatin, eribulin) for 72 hours. Cell viability was assessed using the sulforhodamine B (SRB) colorimetric assay. IC50 values were calculated, and synergy was determined using the Chou-Talalay method to generate a combination index (CI). A CI value less than 1 indicates synergy.
Apoptosis Assay: TNBC cells were treated with Selinexor and paclitaxel, alone or in combination. Apoptosis was measured by flow cytometry using an Annexin V staining kit to detect early and late apoptotic cells.
In Vivo Xenograft Studies: Patient-derived xenografts (PDXs) from TNBC patients were implanted into immunodeficient mice. Mice were treated with vehicle control, Selinexor (12.5 mg/kg, orally, twice weekly), paclitaxel (10 mg/kg, weekly), eribulin (1 mg/kg, weekly), or combinations. Tumor volumes were measured regularly to determine tumor growth inhibition, calculated as the ratio of the median tumor volume of the treated group to the control group (T/C).
This compound and JQ1 in Multiple Myeloma (MM)
Cell Lines and Culture: Human myeloma cell lines (HMCLs), including RPMI-8226, KMS12PE, and OPM2, were used.
In Vitro Viability and Synergy Assays: Cells were treated with this compound and the BRD4 inhibitor JQ1 for 72 hours. Cell viability was assessed using the MTT assay. Synergy was determined by calculating the combination index (CI).
Gene Expression and Protein Analysis: HMCLs were treated with this compound, and RNA was extracted for gene expression profiling. Western blotting was performed to analyze the protein levels of c-MYC, CDC25A, and BRD4.
In Vivo Xenograft and Transgenic Mouse Models: MM1.S xenografts were established in mice, which were then treated with this compound. Tumor volume was monitored. The Vk*MYC transgenic mouse model of myeloma was also used to assess the effect of this compound on monoclonal protein levels.
Verdinexor (KPT-335) and Chemotherapy in Canine Cancers
Cell Lines and Culture: Canine lymphoma (CLBL-1, CLBL-1M, UL-1) and osteosarcoma (Abrams, OSCA-40, D-17) cell lines were used.
In Vitro Proliferation and Synergy Assays: Cells were treated with Verdinexor and doxorubicin or vincristine for 96 hours. Cell proliferation was measured, and the combination index (CI) was calculated using the Chou-Talalay method to assess synergy.
Apoptosis Assay (Canine Lymphoma): Canine lymphoma cells were treated with Verdinexor, and apoptosis was analyzed by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in the cited studies.
Caption: Mechanism of action of this compound and its analogs.
Caption: Synergistic mechanism of this compound and JQ1 in Multiple Myeloma.
Caption: Experimental workflow for Selinexor and Paclitaxel in TNBC.
References
- 1. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating KPT-276's On-Target Effects on CRM1
For researchers, scientists, and drug development professionals investigating the therapeutic potential of CRM1 inhibitors, this guide provides a comprehensive comparison of KPT-276 with other notable alternatives. We present supporting experimental data, detailed protocols for key validation experiments, and visual representations of the underlying molecular pathways to facilitate a thorough understanding of this compound's on-target effects.
Introduction to this compound and CRM1 Inhibition
Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a crucial protein responsible for the nuclear export of a wide range of cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators.[1][2] In many cancers, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins, thereby promoting tumorigenesis.[1]
This compound is an orally bioavailable, selective inhibitor of nuclear export (SINE) that specifically targets CRM1.[1] It functions by forming an irreversible covalent bond with a cysteine residue (Cys528) located in the nuclear export signal (NES)-binding groove of CRM1.[3] This action effectively blocks the binding of cargo proteins to CRM1, leading to their accumulation in the nucleus, where they can carry out their normal tumor-suppressive functions. This guide will compare this compound to other well-known CRM1 inhibitors, Selinexor (KPT-330) and Leptomycin B, highlighting its performance through in vitro and in vivo experimental data.
Comparative Analysis of CRM1 Inhibitors
The efficacy of this compound and other CRM1 inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for this compound, Selinexor, and Leptomycin B, demonstrating their potent anti-proliferative activity.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A375 | Melanoma | 320.6 | |
| CHL-1 | Melanoma | 3879.4 | ||
| Selinexor (KPT-330) | A375 | Melanoma | 119.9 | |
| CHL-1 | Melanoma | 7533.8 | ||
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 34-203 | ||
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 34-203 | ||
| TNBC cell lines (median) | Triple-Negative Breast Cancer | 44 | ||
| Leptomycin B | Various cancer cell lines | Various | 0.1 - 10 | |
| SiHa | Cervical Cancer | 0.4 | ||
| HCT-116 | Colon Cancer | 0.3 | ||
| SKNSH | Neuroblastoma | 0.4 |
On-Target Effects of this compound: Experimental Validation
The primary on-target effect of this compound is the inhibition of CRM1-mediated nuclear export, leading to the nuclear accumulation of CRM1 cargo proteins. This can be validated through several key experiments.
Nuclear Export Assay
A fundamental method to confirm the on-target activity of this compound is the nuclear export assay. This assay typically involves the use of a fluorescently tagged reporter protein containing a nuclear export signal (NES). In the presence of a functional CRM1, the reporter protein is exported to the cytoplasm. Treatment with this compound will block this export, resulting in the nuclear accumulation of the fluorescent reporter.
Experimental Protocol: Immunofluorescence-based Nuclear Export Assay
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Transfection (Optional): If a reporter construct is used, transfect the cells with a plasmid encoding a fluorescently-tagged protein containing a strong NES (e.g., from HIV-1 Rev).
-
Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining (for endogenous proteins):
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody specific to a known CRM1 cargo protein (e.g., p53, IκB) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear accumulation.
Western Blotting for Subcellular Localization
To quantify the nuclear accumulation of specific CRM1 cargo proteins, subcellular fractionation followed by western blotting is a standard and robust technique.
Experimental Protocol: Subcellular Fractionation and Western Blotting
-
Cell Treatment and Harvesting: Treat cultured cells with this compound or a vehicle control. After treatment, harvest the cells by scraping or trypsinization.
-
Cytoplasmic Fractionation:
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to a final concentration of 0.5-1% and vortex briefly.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which represents the cytoplasmic fraction.
-
-
Nuclear Fractionation:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against the CRM1 cargo protein of interest (e.g., p53, p21, FOXO3a) and loading controls for each fraction (e.g., Tubulin or GAPDH for cytoplasmic, Lamin B1 or Histone H3 for nuclear) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Densitometrically quantify the protein bands to determine the relative abundance of the cargo protein in the nuclear and cytoplasmic fractions.
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the CRM1-mediated nuclear export pathway and the experimental workflow for its validation.
Caption: CRM1-mediated nuclear export pathway and the inhibitory action of this compound.
References
- 1. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRM1 inhibition induces tumor cell cytotoxicity and impairs osteoclastogenesis in multiple myeloma: molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Biomarkers for KPT-276 Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for predicting the in vitro response to KPT-276, a selective inhibitor of nuclear export (SINE). We will delve into the mechanism of action of this compound, compare its in vitro efficacy with other relevant XPO1 inhibitors, and provide detailed experimental protocols for biomarker assessment.
Understanding this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is responsible for the transport of over 200 cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm. In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical TSPs.
This compound and other SINE compounds work by covalently and irreversibly binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1. This binding blocks the nuclear export of TSPs, forcing their accumulation in the nucleus where they can carry out their anti-cancer functions, such as inducing cell cycle arrest and apoptosis.[1]
Biomarkers for Predicting this compound Response
Identifying predictive biomarkers is crucial for patient stratification and for understanding mechanisms of resistance. Several potential biomarkers for response to this compound and other XPO1 inhibitors have been investigated in vitro.
XPO1 Expression Levels
While XPO1 is the direct target of this compound, its expression level as a predictive biomarker has yielded mixed results. Some studies suggest that higher XPO1 expression in cancer cells is associated with poorer prognosis, and in multiple myeloma, higher XPO1 expression was observed with disease progression.[2][3] However, a direct correlation between XPO1 expression and sensitivity to XPO1 inhibitors has not been consistently demonstrated. In fact, one study on the related compound KPT-335 in canine lymphoma cell lines found no correlation between XPO1 expression and drug efficacy.
Status of Key XPO1 Cargo Proteins
The functional status and subcellular localization of key tumor suppressor proteins that are exported by XPO1 are emerging as more reliable biomarkers of response.
-
p53: The tumor suppressor p53 is a critical regulator of cell cycle arrest and apoptosis. In cancers with wild-type p53, inhibition of XPO1 by this compound leads to the nuclear accumulation of p53, restoring its tumor-suppressive functions. Therefore, the presence of functional p53 may be a positive predictor of response to this compound. In vitro studies have shown that SINE compounds lead to the nuclear accumulation of p53.[4]
-
FOXO3a: Forkhead box O3 (FOXO3a) is another tumor suppressor protein that is exported from the nucleus by XPO1. Its nuclear localization is critical for its ability to induce apoptosis and inhibit cell proliferation. The nuclear accumulation of FOXO3a following treatment with an XPO1 inhibitor could serve as a pharmacodynamic biomarker and may predict sensitivity.
-
NF-κB Pathway: The NF-κB signaling pathway is often constitutively active in cancer cells, promoting survival and proliferation. IκBα, an inhibitor of NF-κB, is a cargo protein of XPO1. By blocking the nuclear export of IκBα, this compound can lead to its nuclear accumulation and subsequent inhibition of NF-κB activity. Therefore, cancer cells that are dependent on the NF-κB signaling pathway may be more sensitive to this compound. A decrease in NF-κB (p65) protein levels has been correlated with response to selinexor in vitro.
-
MCL-1: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein. A decrease in MCL-1 protein levels has been identified as a marker of response to the XPO1 inhibitor selinexor in vitro.
Comparative In Vitro Efficacy of XPO1 Inhibitors
This compound is part of a broader class of SINE compounds. The table below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogs, KPT-185 and selinexor (KPT-330), in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Selinexor (KPT-330) IC50 (nM) | KPT-185 IC50 (nM) |
| A375 | Melanoma | 320.6 | 119.9 | - |
| CHL-1 | Melanoma | 3879.4 | 7533.8 | - |
| MM1.S | Multiple Myeloma | ~160 (median for 12 HMCLs) | - | - |
| OCI-MY5 | Multiple Myeloma | ~160 (median for 12 HMCLs) | - | - |
| TNBC cell lines (median) | Triple-Negative Breast Cancer | - | 44 (range 11-550) | - |
| ER+ breast cancer cell lines (median) | ER-Positive Breast Cancer | - | >1000 (range 40->1000) | - |
| AML cell lines | Acute Myeloid Leukemia | - | - | 100-500 |
| NHL cell lines (median) | Non-Hodgkin's Lymphoma | - | - | ~25 |
| Ovarian cancer cell lines | Ovarian Cancer | - | - | 110-500 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines a general procedure for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (or other XPO1 inhibitors) stock solution (e.g., 10 mM in DMSO)
-
MTS reagent containing phenazine ethosulfate (PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other wells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI).
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Nuclear and Cytoplasmic Fractionation
This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the subcellular localization of XPO1 cargo proteins.
Materials:
-
Cell culture dishes
-
This compound
-
Cold PBS
-
Cytoplasmic Extraction Buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, and protease/phosphatase inhibitors)
-
Nuclear Extraction Buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies (e.g., against p53, FOXO3a, Lamin B1 - nuclear marker, GAPDH - cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Wash cells with cold PBS and scrape them into a microcentrifuge tube.
-
Cell Lysis: Centrifuge the cells and resuspend the pellet in ice-cold Cytoplasmic Extraction Buffer. Incubate on ice for 10-15 minutes.
-
Cytoplasmic Fraction Collection: Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Nuclear Fraction Extraction: Wash the remaining pellet with Cytoplasmic Extraction Buffer. Resuspend the pellet in ice-cold Nuclear Extraction Buffer.
-
Nuclear Lysis: Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei.
-
Nuclear Fraction Collection: Centrifuge at a high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting: Denature equal amounts of protein from each fraction by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies. Visualize the protein bands using a chemiluminescent substrate.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biomarker analysis.
Caption: Biomarker-guided therapy logic.
References
KPT-276 vs. KPT-350: A Comparative Guide for Neurological Models
An objective analysis of two selective inhibitor of nuclear export (SINE) compounds, KPT-276 and KPT-350, reveals distinct efficacy profiles and physicochemical properties relevant to their application in preclinical neurological research. This guide synthesizes available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Both this compound and KPT-350 are orally bioavailable, brain-penetrant small molecules that function by inhibiting exportin 1 (XPO1 or CRM1), a key protein in the nuclear transport machinery.[1] By blocking XPO1, these compounds force the nuclear retention of tumor suppressor proteins, growth regulators, and anti-inflammatory proteins, leading to their therapeutic effects. While both compounds share a common mechanism, preclinical data, particularly from models of neuroinflammation, indicate that KPT-350, a more potent CRM1 inhibitor, generally demonstrates superior efficacy.[1]
Performance in Neurological Models: A Head-to-Head Comparison
A key study directly comparing this compound and KPT-350 in a therapeutic experimental autoimmune encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis, provides the most direct comparative data.[1] In this model, treatment with both compounds after disease onset led to significant improvements in clinical scores and preservation of myelinated axons compared to vehicle-treated controls.[1] However, KPT-350 demonstrated a greater reduction in the cumulative disease score.[1]
Quantitative Data Summary
| Parameter | This compound | KPT-350 | Vehicle | Neurological Model | Source |
| Cumulative Disease Score Reduction | 60% ± 4.72 | 75% ± 4.32 | N/A | EAE (Mouse) | |
| Reduction in CD45+ Leukocytes in Spinal Cord | p < 0.05 | p < 0.01 | N/A | EAE (Mouse) | |
| Reduction in CD4+ and CD8+ T Cells in Spinal Cord | p < 0.05 | p < 0.01 | N/A | EAE (Mouse) | |
| Reduction in B220+ B Cells in Spinal Cord | p < 0.05 | p < 0.05 | N/A | EAE (Mouse) | |
| Motor Deficit Reduction (EBST) | N/A | Significant (Ps < 0.05) | N/A | TBI (Rat) | |
| Motor Coordination Improvement (Rotorod) | N/A | Significant (Ps < 0.01) | N/A | TBI (Rat) | |
| Attenuation of TBI-associated Epileptiform Activity | N/A | Yes | No | TBI (Mouse) | |
| Reduction in Loss of Parvalbumin-(+) GABAergic Interneurons | N/A | Yes | No | TBI (Mouse) |
Physicochemical and Pharmacokinetic Properties
This compound and KPT-350 share a trifluoromethyl phenyl triazole scaffold but have different molecular weights and partition coefficients, which influence their distribution and potency. Both compounds are designed for oral administration and can cross the blood-brain barrier.
| Property | This compound | KPT-350 |
| Molecular Weight ( g/mol ) | 426.27 | 449.35 |
| Partition Coefficient (logP) | 4.44 | 3.48 |
| Topological Polar Surface Area (Ų) | 48.27 | 86.16 |
| Blood-Brain Barrier Permeability | Yes | Yes |
Mechanism of Action: The XPO1/CRM1 Pathway
This compound and KPT-350 exert their effects by covalently binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1/CRM1. This irreversible binding blocks the recognition of nuclear export signals (NES) on cargo proteins, forcing their accumulation in the nucleus. In neurological contexts, this leads to the nuclear retention of key proteins with anti-inflammatory and neuroprotective functions, such as Nrf2 and TAU. This action reduces neuroinflammation and protects neurons from damage.
References
KPT-276 and its Analogs: A Synergistic Approach to Enhance Chemotherapy Efficacy
For Immediate Release
Preclinical evidence continues to mount for the synergistic anti-tumor effects of KPT-276 and its analogs, a class of Selective Inhibitor of Nuclear Export (SINE) compounds, when used in combination with traditional chemotherapy agents. These findings, of significant interest to researchers, scientists, and drug development professionals, suggest a promising strategy to enhance the efficacy of existing cancer treatments and overcome drug resistance. This guide provides a comparative overview of the synergistic effects observed in various cancer models, supported by experimental data and detailed protocols.
This compound and its orally bioavailable analogs, such as selinexor (KPT-330) and verdinexor (KPT-335), function by inhibiting Exportin 1 (XPO1/CRM1), a key nuclear export protein. This blockade results in the nuclear accumulation and functional activation of tumor suppressor proteins (TSPs), cell cycle regulators, and the oncoprotein c-Myc. The synergistic effect with chemotherapy is believed to stem from multiple mechanisms, including the enhanced nuclear retention of DNA damage repair proteins and topoisomerase IIα, as well as the downregulation of key survival pathways.
Quantitative Analysis of Synergistic Effects
The synergy between this compound analogs and various chemotherapeutic agents has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) are key metrics used to evaluate these interactions, with a CI value of less than 1 indicating a synergistic effect.
Table 1: In Vitro Synergy of Selinexor (KPT-330) with Chemotherapy in Triple-Negative Breast Cancer (TNBC) Cell Lines[1]
| Cell Line | Chemotherapy Agent | Selinexor IC50 (nM) | Chemotherapy IC50 | Combination Index (CI) at 50% Fraction Affected |
| MDA-MB-468 | Doxorubicin | 25 | 15 nM | 0.6 |
| Paclitaxel | 25 | 1.5 nM | 0.5 | |
| Carboplatin | 25 | 10 µM | 0.8 | |
| SUM-149 | Doxorubicin | 11 | 12 nM | 0.7 |
| Paclitaxel | 11 | 2 nM | 0.6 | |
| Carboplatin | 11 | 8 µM | 0.9 |
Data represents the median CI values from in vitro studies.
Table 2: In Vitro Synergy of Verdinexor (KPT-335) with Doxorubicin in Canine Osteosarcoma Cell Lines[2]
| Cell Line | Verdinexor IC50 (nM) | Doxorubicin IC50 (nM) | Combination Index (CI) |
| Abrams | 74 | 100 | < 1 (Synergistic) |
| OSCA-40 | 30 | 50 | < 1 (Synergistic) |
| D-17 | 35 | 75 | < 1 (Synergistic) |
CI values were consistently below 1 across a range of combination concentrations.
In Vivo Efficacy of Combination Therapy
Animal models provide crucial evidence for the translation of in vitro synergy to in vivo anti-tumor activity. Studies in patient-derived xenograft (PDX) models of triple-negative breast cancer have demonstrated that the combination of selinexor with standard chemotherapy leads to significantly greater tumor growth inhibition than either agent alone.[1][2]
Table 3: In Vivo Tumor Growth Inhibition with Selinexor and Chemotherapy in TNBC PDX Models[3]
| PDX Model | Treatment | Tumor Growth Inhibition (T/C Ratio %) |
| BCX 6 | Selinexor (12.5 mg/kg, once weekly) | 42% |
| Paclitaxel (10 mg/kg, weekly) | 35% | |
| Selinexor + Paclitaxel | 27% | |
| BCX 11 | Selinexor (12.5 mg/kg, once weekly) | 31% |
| Eribulin (1 mg/kg, weekly) | 25% | |
| Selinexor + Eribulin | 12% |
T/C ratio is the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100. A lower T/C ratio indicates greater tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The synergistic mechanism of this compound and its analogs with chemotherapy is multifaceted. A key pathway involves the inhibition of XPO1, leading to the nuclear accumulation of tumor suppressor proteins and the downregulation of the oncoprotein c-Myc. This, in turn, transcriptionally represses key DNA damage repair proteins such as Rad51 and Chk1. Concurrently, chemotherapeutic agents like doxorubicin induce DNA damage. The combination of DNA damage induction and impaired repair machinery leads to enhanced cancer cell apoptosis.
The evaluation of these synergistic effects in vivo typically follows a standardized workflow, from tumor cell implantation to data analysis.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to determine the synergistic effects of this compound analogs and chemotherapy.
Cell Viability Assay (CyQUANT™ Cell Proliferation Assay)
This protocol is adapted from studies evaluating the synergistic effects of verdinexor and doxorubicin in canine osteosarcoma cell lines.
-
Cell Plating: Seed canine osteosarcoma cells (e.g., Abrams, OSCA-40, D-17) in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Preparation and Treatment: Prepare stock solutions of verdinexor and doxorubicin in DMSO. On the day of treatment, perform serial dilutions of each drug in culture medium to achieve final concentrations for single-agent and combination treatments. For combination studies, drugs are added at fixed ratios of their respective IC50 values.
-
Incubation: Add the drug solutions to the appropriate wells and incubate the plate for 96 hours at 37°C.
-
Assay Procedure:
-
Thaw the CyQUANT™ GR dye and the cell-lysis buffer at room temperature.
-
Prepare the CyQUANT™ GR dye/cell-lysis buffer solution by diluting the dye concentrate 1:400 in the lysis buffer.
-
Remove the culture medium from the wells.
-
Add 200 µL of the CyQUANT™ GR dye/cell-lysis buffer to each well and incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity of each well using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each drug and the Combination Index (CI) for the combination treatments using software such as CompuSyn.
DNA Damage Analysis (γH2A.X Foci Staining)
This protocol is based on the investigation of DNA damage in canine osteosarcoma cells treated with verdinexor and doxorubicin.
-
Cell Culture and Treatment: Grow canine osteosarcoma cells on coverslips in a 6-well plate. Treat the cells with doxorubicin (e.g., 1 µM) for 2 hours to induce DNA damage. Following doxorubicin treatment, wash the cells and incubate them in a medium containing verdinexor (e.g., 1 µM) for 24 hours.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against phosphorylated histone H2A.X (γH2A.X) overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2A.X foci per nucleus using image analysis software such as Fiji.
-
In Vivo Xenograft Efficacy Study
This protocol is a representative example based on studies of selinexor in combination with chemotherapy in mouse models of acute myeloid leukemia and triple-negative breast cancer.
-
Animal Models and Cell Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID gamma mice).
-
For an AML model, intravenously inject human AML cells (e.g., 5 x 10^6 MV4-11 cells) into the tail vein of the mice.
-
For a solid tumor model, subcutaneously implant tumor fragments from a patient-derived xenograft into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (for subcutaneous tumors) or by monitoring for signs of leukemia development.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³) or on a specific day post-leukemia cell injection, randomize the mice into treatment groups (e.g., vehicle control, selinexor alone, chemotherapy alone, combination of selinexor and chemotherapy).
-
-
Drug Preparation and Administration:
-
Prepare selinexor for oral gavage in a suitable vehicle (e.g., 0.6% Pluronic F-68 and 0.6% PVP K-29/32 in sterile water).
-
Prepare the chemotherapeutic agent (e.g., idarubicin, paclitaxel) for intravenous or intraperitoneal injection as per standard protocols.
-
Administer the treatments according to the specified dosing schedule (e.g., selinexor at 10 mg/kg orally, three times a week; idarubicin at 0.5 mg/kg intravenously, once a week).
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and the body weight of the mice regularly (e.g., twice weekly).
-
Observe the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when the animals show signs of morbidity.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (T/C ratio).
-
Perform statistical analysis (e.g., two-way ANOVA) to compare tumor volumes between treatment groups.
-
For survival studies, generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
-
References
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of CRM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant clinical challenge. This guide provides a comparative analysis of cross-resistance among different inhibitors of Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein. Understanding these resistance patterns is crucial for developing next-generation CRM1 inhibitors and designing effective combination therapies.
Comparative Efficacy of CRM1 Inhibitors in Resistant Cancer Cells
The development of resistance to one CRM1 inhibitor can confer cross-resistance to other compounds in the same class, primarily due to mutations in the target protein, XPO1. The most well-characterized resistance mechanism is a mutation at the cysteine 528 residue (C528S) of XPO1, the covalent binding site for many CRM1 inhibitors. Even a single heterozygous mutation at this site can be sufficient to induce resistance.
The following table summarizes the in vitro efficacy of various CRM1 inhibitors against a KPT-185 (a selinexor analog) resistant fibrosarcoma cell line, demonstrating the impact of acquired resistance on the activity of other inhibitors.
| Compound | Parental HT1080 IC50 (µM) | KPT-185 Resistant HT1080 IC50 (µM) | Fold Resistance |
| KPT-185 | ~0.025 | >2.5 | >100 |
| Selinexor (KPT-330) | 0.074 | 2.4 | ~33 |
| KPT-251 | 0.066 | 0.93 | ~14 |
| Leptomycin B (LMB) | 0.0003 | 0.0014 | ~4.7 |
This data highlights that resistance to one SINE compound can lead to significant, though varied, levels of cross-resistance to other covalent CRM1 inhibitors.
While direct quantitative data on the cross-resistance of eltanexor and verdinexor in selinexor-resistant cell lines is limited in publicly available literature, their structural similarities to selinexor and their shared covalent binding mechanism to Cys528 suggest a high likelihood of cross-resistance in cells harboring the C528S mutation. Eltanexor (KPT-8602) is a second-generation SINE compound designed to have a better safety profile, including reduced brain penetration.[1][2][3] Verdinexor (KPT-335) is another SINE compound investigated in veterinary oncology.[4] The development of non-covalent CRM1 inhibitors is an active area of research to overcome this resistance mechanism.[5]
Experimental Protocols
I. Generation of a CRM1 Inhibitor-Resistant Cell Line
This protocol outlines the methodology for establishing a cancer cell line with acquired resistance to a CRM1 inhibitor, such as selinexor.
Materials:
-
Parental cancer cell line (e.g., HT1080 human fibrosarcoma)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
CRM1 inhibitor (e.g., Selinexor)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuges, etc.)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the selected CRM1 inhibitor on the parental cell line.
-
Initiate continuous exposure: Culture the parental cells in the presence of the CRM1 inhibitor at a starting concentration equal to the IC50 value.
-
Gradual dose escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of the CRM1 inhibitor in the culture medium. The increments should be small enough to allow for cell survival and selection of resistant clones.
-
Monitoring and maintenance: Continuously monitor the cells for growth and viability. Maintain the resistant cell line in a medium containing a constant, high concentration of the CRM1 inhibitor to ensure the stability of the resistant phenotype.
-
Confirmation of resistance: Periodically perform dose-response assays to determine the IC50 of the resistant cell line and calculate the fold resistance compared to the parental line. A significant increase in the IC50 value (e.g., >10-fold) confirms the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passages for future experiments.
II. Assessment of Cross-Resistance
This protocol describes how to evaluate the sensitivity of the newly generated resistant cell line to other CRM1 inhibitors.
Materials:
-
CRM1 inhibitor-resistant cell line
-
Parental cell line (as a control)
-
A panel of different CRM1 inhibitors (e.g., Eltanexor, Verdinexor, non-covalent inhibitors)
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell seeding: Seed both the parental and resistant cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug treatment: Treat the cells with a serial dilution of each CRM1 inhibitor from the panel. Include a vehicle control (DMSO) for each cell line.
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Viability assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data analysis: Calculate the IC50 values for each inhibitor in both the parental and resistant cell lines.
-
Determine cross-resistance: Compare the IC50 values obtained in the resistant cell line to those in the parental cell line to determine the degree of cross-resistance for each compound.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Resistance of CRM1 Inhibitors
CRM1 inhibitors function by blocking the nuclear export of key tumor suppressor proteins (TSPs) and growth regulators, leading to their accumulation in the nucleus and subsequent cell cycle arrest and apoptosis.
Caption: Covalent CRM1 inhibitors block the formation of the nuclear export complex. The C528S mutation in CRM1 prevents inhibitor binding, leading to resistance.
Workflow for Cross-Resistance Studies
The following diagram illustrates the experimental workflow for investigating cross-resistance among CRM1 inhibitors.
Caption: A stepwise workflow for generating resistant cell lines and evaluating cross-resistance to other CRM1 inhibitors.
Impact of CRM1 Inhibition on Key Signaling Pathways
CRM1 inhibitors exert their anti-cancer effects by modulating critical signaling pathways, including the p53 tumor suppressor and NF-κB pathways.
p53 Pathway Activation:
By blocking the nuclear export of p53, CRM1 inhibitors lead to its accumulation in the nucleus, where it can activate downstream targets to induce cell cycle arrest and apoptosis.
Caption: CRM1 inhibition leads to nuclear accumulation of p53, promoting cell cycle arrest and apoptosis.
NF-κB Pathway Inhibition:
CRM1 inhibitors can also suppress the pro-survival NF-κB pathway by preventing the nuclear export of its inhibitor, IκBα.
Caption: CRM1 inhibition sequesters IκBα in the nucleus, leading to the suppression of NF-κB-mediated pro-survival signaling.
References
- 1. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating CDC25A Downregulation: A Comparative Analysis of KPT-276 and Alternative Small Molecule Inhibitors
For Immediate Release
This guide provides a comparative analysis of the selective inhibitor of nuclear export (SINE) KPT-276 and other small molecule inhibitors in the downregulation of the cell cycle phosphatase, CDC25A. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDC25A in oncology and other proliferative diseases.
Introduction
Cell Division Cycle 25A (CDC25A) is a dual-specificity phosphatase that plays a critical role in cell cycle progression by activating cyclin-dependent kinases (CDKs).[1] Its overexpression is frequently observed in various human cancers, making it an attractive target for therapeutic intervention. This compound is a potent and selective inhibitor of Exportin-1 (XPO1/CRM1), a nuclear export protein responsible for the transport of numerous tumor suppressor proteins and oncoproteins.[2][3] Inhibition of XPO1 by this compound leads to the nuclear retention of tumor suppressors and the downregulation of key oncoproteins, including c-Myc, which in turn transcriptionally represses CDC25A.[2][3] This guide compares the efficacy of this compound in downregulating CDC25A with other established inhibitors, namely the BET bromodomain inhibitor JQ1 and CHK1 inhibitors.
Comparative Efficacy in CDC25A Downregulation
The following tables summarize the quantitative data on the downregulation of CDC25A by this compound, JQ1, and the CHK1 inhibitor UCN-01. While a direct head-to-head comparison in a single study is not available, the data presented here are from studies utilizing comparable methodologies, primarily Western blot analysis for protein levels and RT-PCR for mRNA levels.
Table 1: this compound-Mediated Downregulation of CDC25A
| Cell Line | Concentration | Treatment Duration | Method | Fold Change (vs. Control) | Reference |
| MM.1S (Multiple Myeloma) | 100 nM | 12 hours | Western Blot | Protein levels began to decrease | |
| MM.1S (Multiple Myeloma) | 100 nM | 6 hours | RT-PCR | ~2-fold decrease in mRNA |
Table 2: JQ1-Mediated Downregulation of CDC25A
| Cell Line | Concentration | Treatment Duration | Method | Fold Change (vs. Control) | Reference |
| Ishikawa (Endometrial Cancer) | 2.5 µM, 5 µM, 10 µM | 48 hours | Western Blot | Dose-dependent decrease in protein | |
| B-ALL cell lines (NALM6, REH) | Not specified | Not specified | Western Blot | Downregulation of CDC25A mentioned as a downstream effect of c-Myc inhibition |
Table 3: CHK1 Inhibitor-Mediated Downregulation of CDC25A
| Compound | Cell Line | Concentration | Treatment Duration | Method | Effect | Reference |
| UCN-01 | Not specified | Not specified | Not specified | Promotes proteasomal degradation of CDC25A | ||
| General CHK1 inhibition | Not specified | Not specified | Not specified | Leads to CDC25A degradation, mediating S and G2 arrest |
Mechanism of Action
The mechanisms by which this compound, JQ1, and CHK1 inhibitors downregulate CDC25A are distinct, offering different strategic approaches for therapeutic intervention.
This compound: Indirect Transcriptional Repression
This compound inhibits the nuclear export protein XPO1. This leads to the nuclear accumulation of tumor suppressor proteins. A key consequence of XPO1 inhibition is the downregulation of the oncoprotein c-Myc. c-Myc is a direct transcriptional activator of the CDC25A gene. Therefore, by reducing c-Myc levels, this compound effectively suppresses the transcription of CDC25A, leading to decreased mRNA and protein levels.
This compound inhibits XPO1, leading to reduced c-Myc and subsequent CDC25A downregulation.
JQ1: Targeting the BRD4-c-Myc Axis
JQ1 is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a reader of acetylated histones and is crucial for the transcription of key oncogenes, including c-Myc. By displacing BRD4 from chromatin, JQ1 effectively silences c-Myc transcription. Similar to this compound, the downregulation of c-Myc by JQ1 leads to the transcriptional repression of CDC25A.
JQ1 inhibits BRD4, leading to c-Myc and subsequent CDC25A downregulation.
CHK1 Inhibitors: Post-Translational Degradation
CHK1 (Checkpoint Kinase 1) is a serine/threonine kinase that plays a central role in DNA damage response. In response to DNA damage, CHK1 phosphorylates CDC25A, targeting it for proteasomal degradation. CHK1 inhibitors, such as UCN-01, block this phosphorylation event. Paradoxically, while CHK1 activation leads to CDC25A degradation, constitutive CHK1 activity is also required to maintain normal CDC25A turnover. Therefore, inhibiting CHK1 can lead to an initial stabilization of CDC25A, but in the context of DNA damaging agents, CHK1 inhibitors abrogate the G2/M checkpoint by preventing CDC25A degradation, leading to mitotic catastrophe in cancer cells. For the purpose of this guide, which focuses on downregulation, the key mechanism is that CHK1 activation promotes CDC25A degradation.
CHK1 activation leads to phosphorylation and subsequent proteasomal degradation of CDC25A.
Experimental Protocols
The following are generalized protocols for the key experiments used to validate the downregulation of CDC25A. Specific details may vary based on the cell line and reagents used.
Western Blot for CDC25A Protein Levels
This protocol outlines the steps for detecting CDC25A protein levels in cell lysates.
Workflow for Western Blot analysis of CDC25A protein expression.
Protocol Steps:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate denatured protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CDC25A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
RT-PCR for CDC25A mRNA Levels
This protocol describes the measurement of CDC25A mRNA expression levels.
Workflow for RT-PCR analysis of CDC25A mRNA expression.
Protocol Steps:
-
Total RNA Extraction: Isolate total RNA from cells using a commercial kit or a Trizol-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using CDC25A-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and quantify the cDNA.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of CDC25A mRNA, normalized to a housekeeping gene (e.g., GAPDH or ACTB).
Conclusion
This compound effectively downregulates CDC25A through a mechanism involving the inhibition of XPO1 and subsequent transcriptional repression via c-Myc. This mode of action is shared by the BET inhibitor JQ1, which also targets the c-Myc oncogene. In contrast, CHK1 inhibitors modulate CDC25A levels post-translationally by promoting its degradation. The choice of inhibitor will depend on the specific therapeutic strategy and the genetic background of the cancer. This compound and JQ1 offer a means to decrease CDC25A expression at the transcriptional level, which may have a more sustained effect. CHK1 inhibitors, particularly in combination with DNA damaging agents, leverage the cell's own degradation machinery to eliminate CDC25A. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and potential synergistic effects of these different classes of inhibitors in various cancer models.
References
- 1. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide studies in multiple myeloma identify XPO1/CRM1 as a critical target validated using the selective nuclear export inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of KPT-276 and its Analogs: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of the Selective Inhibitor of Nuclear Export (SINE) compound KPT-276 and its key analogs, including KPT-185, KPT-251, and the clinically advanced selinexor (KPT-330). This guide provides essential data and methodologies to inform preclinical and clinical research in drug development.
Selective Inhibitors of Nuclear Export (SINEs) represent a novel class of anti-cancer agents that function by blocking the nuclear export protein Exportin 1 (XPO1/CRM1). This inhibition leads to the nuclear accumulation and activation of tumor suppressor proteins, ultimately inducing apoptosis in cancer cells. This compound is an orally bioavailable SINE compound that has demonstrated significant preclinical activity. Understanding its pharmacokinetic profile in comparison to its analogs is crucial for the design of effective therapeutic strategies.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and its analogs. It is important to note that the data are compiled from different studies and species, which should be considered when making direct comparisons. For a more direct comparison, data in rats are presented where available.
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| This compound | Sprague-Dawley Rat | 2 mg/kg, Oral | ~150 | ~2 | ~600 | ~4 | Good | [1] |
| Selinexor (KPT-330) | Sprague-Dawley Rat | 8 mg/kg, Oral | 1045.67 ± 187.01 | 2.5 ± 1.05 | 7435.63 ± 1130.54 | - | ~60-70 | [1][2] |
| KPT-185 | - | - | - | - | - | - | Poor in vivo | [3] |
| KPT-251 | - | - | - | - | - | - | Orally bioavailable | [4] |
Experimental Protocols
The following methodologies represent a general approach for conducting pharmacokinetic studies of SINE compounds in rodent models, based on commonly cited procedures.
In Vivo Pharmacokinetic Study in Rats
1. Animal Models:
-
Male Sprague-Dawley rats (6-8 weeks old) are typically used.
-
Animals are acclimated for at least one week before the experiment in a controlled environment with standard chow and water ad libitum. A 12-hour light/dark cycle is maintained.
2. Compound Formulation and Administration:
-
Oral (PO) Administration: The test compound (e.g., this compound) is formulated in a suitable vehicle, such as a mixture of PEG300, Tween 80, and water, or 0.5% methylcellulose. The formulation is administered via oral gavage at a specific volume (e.g., 10 mL/kg).
-
Intravenous (IV) Administration: For bioavailability assessment, the compound is dissolved in a vehicle suitable for injection (e.g., a mixture of PEG300, Tween 80, and sterile water). A single bolus dose is administered via the tail vein at a defined volume (e.g., 5 mL/kg).
3. Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected from the saphenous vein or via terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis by LC-MS/MS:
-
Plasma concentrations of the SINE compounds are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be optimized for sensitivity and selectivity for each specific compound and its potential metabolites.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Visualizing Key Processes
To better understand the context of these pharmacokinetic studies, the following diagrams illustrate the mechanism of action of SINE compounds and a typical experimental workflow.
Caption: Mechanism of action of SINE compounds.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. Selinexor: A First-in-Class Nuclear Export Inhibitor for Management of Multiply Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Verification of UPLC-MS/MS Technique for Pharmacokinetic Drug–Drug Interactions of Selinexor with Posaconazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of KPT-276
For Immediate Release
To ensure the safety of laboratory personnel and maintain environmental compliance, this document provides essential guidance on the proper handling and disposal of KPT-276, an orally bioavailable inhibitor of Exportin 1 (XPO1/CRM1). This procedural guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Adherence to these protocols is critical for mitigating risks associated with this chemical.
This compound is a potent compound with recognized hazardous properties. As outlined in its Safety Data Sheet (SDS), it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Key Safety Data Summary
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][2] |
| Skin Irritation | May cause skin irritation. Avoid contact with skin. If contact occurs, wash immediately with plenty of water.[1] |
| Eye Irritation | May cause eye irritation. Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May be harmful if inhaled. May cause respiratory tract irritation. Avoid breathing dust or aerosols. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for any site-specific requirements.
1. Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring correct disposal.
-
Dedicated Waste Stream: this compound waste must be collected in a dedicated hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents or acids.
-
Halogenated Waste: As this compound contains fluorine (a halogen), it should be disposed of as halogenated organic waste.
2. Waste Collection and Container Management
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste. High-density polyethylene (HDPE) containers are a suitable option.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Collection of Solids: For solid waste, such as contaminated gloves, weighing paper, or pipette tips, carefully place them into the designated solid hazardous waste container.
-
Collection of Liquids: For solutions containing this compound, pour the waste into a designated liquid hazardous waste container using a funnel to prevent spills. Do not dispose of this compound solutions down the drain.
3. Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory.
-
Safe Storage Conditions: The SAA should be in a cool, dry, and well-ventilated location, away from heat sources and high-traffic areas. The container should be kept closed except when adding waste.
4. Decontamination of Labware and Work Surfaces
-
Disposable Items: Any disposable labware that has come into contact with this compound is considered hazardous waste and must be disposed of in the designated solid waste container.
-
Non-Disposable Items: Non-disposable glassware and equipment should be decontaminated. A common and effective method is a triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
Rinsate Collection: The solvent rinsate from the decontamination process is also considered hazardous waste and must be collected in the designated liquid hazardous waste container.
5. Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
-
Recommended Disposal Method: The recommended method for the final disposal of this compound and other halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
Disposal Workflow for this compound
A logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
